Technical Documentation Center

4-Fluoro-3-(methoxymethyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-3-(methoxymethyl)benzoic acid
  • CAS: 1333834-34-6

Core Science & Biosynthesis

Foundational

physical and chemical properties of 4-fluoro-3-(methoxymethyl)benzoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-fluoro-3-(methoxymethyl)benzoic acid Introduction: A Versatile Building Block in Modern Chemistry In the landscape of drug discovery and materials...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-fluoro-3-(methoxymethyl)benzoic acid

Introduction: A Versatile Building Block in Modern Chemistry

In the landscape of drug discovery and materials science, the strategic incorporation of fluorine and tailored functional groups into aromatic scaffolds is a cornerstone of molecular design. 4-fluoro-3-(methoxymethyl)benzoic acid is an emergent building block that exemplifies this principle. Its unique trifunctional architecture—a carboxylic acid for derivatization, a fluorine atom for modulating electronic properties and metabolic stability, and a methoxymethyl group for influencing conformation and solubility—makes it a compound of significant interest for researchers.

This guide provides a comprehensive technical overview of 4-fluoro-3-(methoxymethyl)benzoic acid, designed for scientists and development professionals. We will delve into its core physicochemical properties, spectroscopic signature, logical synthetic pathways, and essential safety protocols. Where direct experimental data for this specific molecule is not publicly available, we will draw upon established principles of physical organic chemistry and provide comparative data from closely related, well-characterized analogs to offer a robust and scientifically grounded profile.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The structural and naming conventions for 4-fluoro-3-(methoxymethyl)benzoic acid are outlined below.

  • IUPAC Name: 4-fluoro-3-(methoxymethyl)benzoic acid

  • CAS Number: 1333834-34-6[1]

  • Molecular Formula: C₉H₉FO₃[1]

  • Canonical SMILES: COCC1=CC(=CC=C1F)C(O)=O[1]

  • InChI Key: UZWWRLXMWHKQLY-UHFFFAOYSA-N[1]

The molecule's architecture, featuring a para-fluoro and meta-methoxymethyl substitution pattern relative to the carboxylic acid, is critical to its reactivity and interactions.

Caption: 2D Structure of 4-fluoro-3-(methoxymethyl)benzoic acid.

Physicochemical Properties: A Quantitative Profile

The physical properties of a compound dictate its behavior in various environments, from reaction solvents to biological media. Below is a summary of the key physicochemical data for 4-fluoro-3-(methoxymethyl)benzoic acid and its close structural analogs.

Property4-fluoro-3-(methoxymethyl)benzoic acid4-fluoro-3-methoxybenzoic acid (Analog)4-fluoro-3-methylbenzoic acid (Analog)
Molecular Weight 184.16 g/mol 170.14 g/mol [2][3][4]154.14 g/mol [5]
Appearance White to off-white solid (Predicted)White solidWhite powder
Melting Point (°C) Data not available205 - 209[4][6][7]164 - 168[5]
Boiling Point (°C) Data not availableData not availableData not available
Solubility Predicted to have limited water solubility; soluble in polar organic solvents (e.g., DMSO, MeOH, THF)Limited water solubility; soluble in methanolData not available
pKa (Predicted) ~3.9 - 4.1~4.0~4.0

Expert Insights:

  • Acidity (pKa): The acidity of the carboxylic acid is a critical parameter. The parent compound, benzoic acid, has a pKa of 4.2. The electron-withdrawing effect of the fluorine atom at the para position is expected to increase the acidity (lower the pKa) of 4-fluorobenzoic acid to approximately 4.14.[8] The methoxymethyl group at the meta position has a mild electron-withdrawing inductive effect, which should further slightly lower the pKa into the predicted range of 3.9-4.1. This acidity is crucial for its reactivity and its potential to form salts for pharmaceutical formulations.

  • Melting Point: The melting point of the methoxy analog (205-209 °C) is significantly higher than the methyl analog (164-168 °C). This suggests that the oxygen atom in the methoxy group participates in stronger intermolecular interactions (e.g., dipole-dipole) in the crystal lattice. We can predict that the melting point for the target methoxymethyl compound will also be in this higher range, likely influenced by the additional flexibility of the methylene linker.

Spectroscopic Profile: Deciphering the Molecular Signature

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. While specific spectra for 4-fluoro-3-(methoxymethyl)benzoic acid are not publicly cataloged, we can predict the key features based on its structure and data from analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals:

    • Aromatic Protons (3H): Three signals in the aromatic region (~7.5-8.2 ppm), exhibiting coupling patterns influenced by both the fluorine and adjacent protons.

    • Methylene Protons (-CH₂-): A singlet at approximately 4.5 ppm.

    • Methyl Protons (-OCH₃): A sharp singlet around 3.4 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would reveal nine distinct carbon signals:

    • Carbonyl Carbon: A signal in the 165-170 ppm range.

    • Aromatic Carbons: Six signals in the aromatic region (110-165 ppm), with their chemical shifts and C-F coupling constants being highly diagnostic.

    • Methylene Carbon (-CH₂-): A signal around 70-75 ppm.

    • Methyl Carbon (-OCH₃): A signal around 58-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational frequencies of its functional groups.[9]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-O Stretch & O-H Bend: Medium absorptions in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions.

  • C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.

  • C-O-C Stretch (Ether): A distinct band around 1075-1150 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would provide key fragmentation data.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.16 m/z).

  • Key Fragments: Expect to see characteristic losses, such as the loss of a methoxy group (-OCH₃, M-31), a methoxymethyl group (-CH₂OCH₃, M-45), and a carboxyl group (-COOH, M-45). The fragmentation pattern of substituted benzoic acids is well-documented and provides confirmatory structural evidence.[10][11]

Synthesis and Reactivity: A Practical Framework

Understanding the synthesis of 4-fluoro-3-(methoxymethyl)benzoic acid is key to its practical application. While a specific, published procedure is not available, a logical and robust synthetic route can be designed based on established organic transformations.

A highly plausible approach involves the etherification of a readily available phenolic precursor. This method offers high yields and avoids harsh conditions that could compromise the molecule's integrity.

G Start 4-Fluoro-3-hydroxybenzoic acid (Precursor) Reagent1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Start->Reagent1 Deprotonation Intermediate Phenoxide Intermediate Reagent2 Chloromethyl methyl ether (MOM-Cl) or Bromomethyl methyl ether Intermediate->Reagent2 Product 4-fluoro-3-(methoxymethyl)benzoic acid (Final Product) Reagent1->Intermediate Forms reactive nucleophile Reagent2->Product Williamson Ether Synthesis (Sₙ2 Reaction)

Caption: Proposed synthetic workflow for 4-fluoro-3-(methoxymethyl)benzoic acid.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is a self-validating system based on a fundamental and reliable organic reaction. The success of each step can be monitored using standard analytical techniques like Thin Layer Chromatography (TLC).

  • Deprotonation:

    • To a solution of 4-fluoro-3-hydroxybenzoic acid methyl ester (the ester is used to protect the more acidic carboxylic acid) in a suitable aprotic solvent (e.g., acetone or DMF), add a slight excess (1.5-2.0 equivalents) of a mild base such as potassium carbonate (K₂CO₃).

    • Stir the mixture at room temperature for 30-60 minutes. The base deprotonates the phenolic hydroxyl group, creating a more nucleophilic phenoxide. This is the causality behind this initial step—increasing the reactivity of the oxygen atom.

  • Etherification (Sₙ2 Reaction):

    • To the resulting suspension, slowly add chloromethyl methyl ether (MOM-Cl) or a similar alkylating agent (1.1-1.3 equivalents).

    • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress by TLC until the starting material is consumed. This is a classic Sₙ2 reaction where the phenoxide displaces the chloride.

  • Work-up and Isolation of Ester:

    • After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining impurities. Dry the organic layer over sodium sulfate and concentrate to yield the crude ester product.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in a mixture of methanol and water. Add an excess of a strong base like sodium hydroxide (NaOH).[3]

    • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).[3]

  • Final Product Isolation:

    • Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 1N HCl) to a pH of ~2-3.[3]

    • The desired 4-fluoro-3-(methoxymethyl)benzoic acid will precipitate as a solid. Collect the product by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[3]

Safety, Handling, and Storage

Given its structure as a substituted benzoic acid, 4-fluoro-3-(methoxymethyl)benzoic acid is expected to require careful handling. The safety profile is predicted based on data from its close analogs, 4-fluoro-3-methoxybenzoic acid and 4-fluoro-3-methylbenzoic acid.[2][12]

  • GHS Hazard Classification (Predicted):

    • H315: Causes skin irritation.[2][12]

    • H319: Causes serious eye irritation.[2][12]

    • H335: May cause respiratory irritation.[2][12]

    • Signal Word: Warning[2]

    • Pictogram: GHS07 (Exclamation Mark)[7]

Recommended Handling Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[12][14]

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[14]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and bases.

Applications in Research and Development

4-fluoro-3-(methoxymethyl)benzoic acid is primarily valued as an intermediate and building block in organic synthesis. Its functional groups provide handles for a variety of chemical transformations:

  • Pharmaceutical Synthesis: The carboxylic acid can be converted into esters, amides, or acid halides, enabling its incorporation into larger, more complex molecules. It is a scaffold suitable for creating libraries of compounds for screening against biological targets. Analogous structures like 4-fluoro-3-hydroxybenzoic acid are known intermediates in the synthesis of drugs such as Acoramidis, a transthyretin stabilizer.[15][16]

  • Materials Science: Fluorinated aromatic compounds are often used in the development of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties.

The combination of its features makes 4-fluoro-3-(methoxymethyl)benzoic acid a promising candidate for the synthesis of novel agrochemicals, pharmaceuticals, and functional materials.

References

  • PubChem. 4-Fluoro-3-methoxybenzoic acid | C8H7FO3. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid | C9H6F4O3. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 4-fluoro-3-methoxybenzoic acid.[Link]

  • Chemspace. 4-fluoro-3-(methoxymethyl)benzoic acid.[Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.[Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid.[Link]

  • NIST. 4-(Trifluoromethoxy)benzoic acid. National Institute of Standards and Technology. [Link]

  • NIST. 4-Fluoro-3-(trifluomethyl)benzoic acid. National Institute of Standards and Technology. [Link]

  • NextSDS. 4-Fluoro-3-(3-methoxyphenyl)benzoic acid — Chemical Substance Information.[Link]

  • Wikipedia. 4-Fluorobenzoic acid.[Link]

  • Wikipedia. 3-Fluorobenzoic acid.[Link]

  • PubChemLite. 4-fluoro-3-methoxybenzoic acid (C8H7FO3).[Link]

  • NIST. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. National Institute of Standards and Technology. [Link]

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid.[Link]

  • SpectraBase. 4-Fluoro-3-trifluoromethylbenzoic acid, 4-dodecyl ester - Optional[13C NMR].[Link]

  • SpectraBase. 4-Trifluoromethyl-benzoic-acid-fluoride.[Link]

  • MassBank. Benzoic acids and derivatives - 4-NITROBENZOIC ACID.[Link]

  • MassBank. Benzoic acids and derivatives - 3,4-DIMETHOXYBENZOIC ACID METHYL ESTER.[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and 3D Structure of 4-fluoro-3-(methoxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-fluoro-3-(methoxymethyl)benzoic acid, focusing on its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-fluoro-3-(methoxymethyl)benzoic acid, focusing on its fundamental physicochemical properties: molecular weight and three-dimensional (3D) structure. Understanding these core characteristics is paramount for its application in medicinal chemistry, materials science, and other research endeavors. This document will delve into both the established values and the methodologies used to determine them, offering field-proven insights and actionable protocols.

Section 1: Core Molecular Attributes of 4-fluoro-3-(methoxymethyl)benzoic Acid

4-fluoro-3-(methoxymethyl)benzoic acid is a substituted benzoic acid derivative. Its unique arrangement of a fluorine atom and a methoxymethyl group on the benzene ring imparts specific chemical properties that are of interest in the design of novel molecules.

PropertyValueSource
CAS Number 1333834-34-6[1]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol
SMILES O=C(O)C1=CC=C(F)C(COC)=C1[2]
InChI InChI=1S/C9H9FO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12)[2]

Section 2: Determination of Molecular Weight by Mass Spectrometry

The molecular weight of a compound is a critical piece of information, confirming its identity and purity. Mass spectrometry is the gold-standard technique for this determination, offering high precision and sensitivity.[3][4]

The Causality Behind Experimental Choices in Mass Spectrometry

The choice of ionization technique is crucial for obtaining a clear mass spectrum. For a relatively small and potentially fragile organic molecule like 4-fluoro-3-(methoxymethyl)benzoic acid, "soft" ionization methods are preferred to minimize fragmentation and ensure the observation of the molecular ion.[4][5] Electrospray ionization (ESI) is an excellent choice as it is a soft ionization technique that generates gaseous ions from a liquid solution with minimal fragmentation.[3]

Self-Validating Protocol for Molecular Weight Determination

This protocol for electrospray ionization mass spectrometry (ESI-MS) incorporates internal calibration to ensure the trustworthiness of the results.

Objective: To accurately determine the molecular weight of 4-fluoro-3-(methoxymethyl)benzoic acid.

Materials:

  • 4-fluoro-3-(methoxymethyl)benzoic acid sample

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Volumetric flasks

  • Microsyringes

  • Mass spectrometer with an ESI source

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of 4-fluoro-3-(methoxymethyl)benzoic acid.

    • Dissolve the sample in the chosen high-purity solvent to a final concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 10 µg/mL) for infusion into the mass spectrometer.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution appropriate for the expected mass range. This step is critical for ensuring high mass accuracy.

  • Sample Infusion:

    • Infuse the dilute sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive or negative ion mode. For a carboxylic acid, the negative ion mode is often informative as it can show the deprotonated molecule [M-H]⁻.

    • Set the mass range to scan for ions around the expected molecular weight (e.g., m/z 100-300).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ peak.

    • The molecular weight (M) is calculated by adding the mass of a proton (approximately 1.007 Da) to the measured m/z of the [M-H]⁻ ion.

    • The most abundant peak in the spectrum is referred to as the base peak and is assigned a relative abundance of 100%.[6]

Workflow for Molecular Weight Determination:

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute for Infusion prep2->prep3 ms2 Sample Infusion (ESI) prep3->ms2 Infuse ms1 Instrument Calibration ms1->ms2 ms3 Data Acquisition ms2->ms3 analysis1 Identify Molecular Ion Peak ms3->analysis1 Spectrum analysis2 Calculate Molecular Weight analysis1->analysis2 end end analysis2->end Final MW

Caption: Workflow for determining the molecular weight of 4-fluoro-3-(methoxymethyl)benzoic acid using ESI-MS.

Section 3: Elucidation of the 3D Structure

While the molecular formula and weight define the elemental composition, the 3D structure dictates how the molecule interacts with its environment, which is fundamental in drug design and materials science.

Experimental Approach: Single-Crystal X-ray Diffraction

The most definitive method for determining the 3D structure of a small molecule is single-crystal X-ray diffraction.[7] This technique provides the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and the overall conformation of the molecule.

Principle: When a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a 3D electron density map of the molecule can be constructed, from which the atomic structure is determined.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth (The Critical Step):

    • High-quality single crystals are a prerequisite. This is often the most challenging step.

    • Slow evaporation of a saturated solution of the compound in a suitable solvent is a common method.

    • Experiment with various solvents and solvent mixtures to find optimal crystallization conditions.

  • Crystal Mounting:

    • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in the X-ray beam of a diffractometer.

    • Cool the crystal (typically to 100 K) to reduce thermal vibrations and improve data quality.

    • Rotate the crystal in the X-ray beam and collect the diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem to generate an initial electron density map and a preliminary structural model.

    • Refine the atomic coordinates and other parameters against the experimental data to obtain the final, high-resolution 3D structure.

Workflow for X-ray Crystallography:

cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination crystal1 Dissolve Compound crystal2 Slow Evaporation crystal1->crystal2 crystal3 Select Single Crystal crystal2->crystal3 xray1 Mount Crystal crystal3->xray1 Mount xray2 Data Collection xray1->xray2 structure1 Solve Phase Problem xray2->structure1 Diffraction Data structure2 Refine Structure structure1->structure2 end end structure2->end 3D Structure start SMILES String O=C(O)C1=CC=C(F)C(COC)=C1 gen3d 3D Coordinate Generation start->gen3d emin Energy Minimization gen3d->emin end Predicted 3D Structure emin->end

Sources

Foundational

safety data sheet (SDS) and toxicity profile of 4-fluoro-3-(methoxymethyl)benzoic acid

Executive Summary In contemporary drug discovery and agrochemical development, fluorinated aromatic building blocks are heavily utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, fluorinated aromatic building blocks are heavily utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 4-Fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6) is a highly specialized intermediate that exemplifies rational structural design. However, the exact structural modifications that make it synthetically valuable—namely the aryl fluoride and the methoxymethyl ether—also dictate its unique toxicological and metabolic liabilities.

This whitepaper provides a comprehensive evaluation of the Safety Data Sheet (SDS) parameters, mechanistic toxicology, and handling protocols for 4-fluoro-3-(methoxymethyl)benzoic acid, utilizing read-across methodology from structurally analogous fluorobenzoic acids and ether derivatives.

Physicochemical & Structural Analytics

Understanding the physicochemical baseline of a compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The presence of the carboxylic acid ensures moderate aqueous solubility at physiological pH, while the fluorine atom increases the overall lipophilicity of the aromatic system.

Table 1: Core Physicochemical Properties

PropertyValue / Description
CAS Number 1333834-34-6
Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
SMILES String O=C(O)C1=CC=C(F)C(COC)=C1
Structural Class Fluorinated Benzoic Acid Derivative
Key Functional Groups Carboxylic acid (pKa ~4.0), Aryl fluoride, Methoxymethyl ether

Data synthesized from verified chemical supplier databases[1].

Mechanistic Toxicology & Metabolic Activation

The toxicity profile of 4-fluoro-3-(methoxymethyl)benzoic acid is not solely dictated by the parent compound, but heavily influenced by its metabolic fate. As a Senior Application Scientist, I approach hazard assessment by mapping the potential biotransformation pathways.

  • The Methoxymethyl Liability: Ether groups, particularly methoxymethyls, are classic substrates for Cytochrome P450 (CYP)-mediated O-demethylation. This enzymatic cleavage yields a hydroxymethyl derivative and releases formaldehyde as a stoichiometric byproduct. Formaldehyde is a known electrophile, protein cross-linker, and skin sensitizer, which elevates the compound's potential for causing allergic contact dermatitis upon repeated exposure[2].

  • The Fluorobenzoic Acid Core: While the C-F bond is exceptionally strong (approx. 25 kcal/mol stronger than a C-Cl bond), environmental and microbial degradation of fluorobenzoic acids can proceed via dioxygenase-mediated ring cleavage. This pathway can lead to the accumulation of fluorocatechols , which are highly cytotoxic and inhibit central metabolic enzymes[3]. In mammalian systems, benzoic acids are typically conjugated with glycine (forming hippuric acid derivatives) and excreted, presenting relatively low systemic toxicity[4].

Metabolism A 4-Fluoro-3-(methoxymethyl) benzoic acid B CYP450 O-Demethylation A->B Hepatic Metabolism E Dioxygenase Cleavage (Environmental) A->E Microbial Degradation C 4-Fluoro-3-(hydroxymethyl) benzoic acid B->C D Formaldehyde Release (Toxicant/Sensitizer) B->D Byproduct F Fluorocatechol Derivatives (Cytotoxic) E->F

Metabolic and environmental degradation pathways of 4-fluoro-3-(methoxymethyl)benzoic acid.

Hazard Assessment & SDS Core Data

Due to the specialized nature of CAS 1333834-34-6, empirical in vivo toxicity data is limited. However, utilizing read-across methodology from analogous fluorinated benzoic acids[5], the compound exhibits standard irritant properties typical of organic acids.

Table 2: GHS Hazard Classification (Read-Across)

Hazard ClassCategoryHazard StatementCausality / Mechanism
Skin Irritation Category 2H315 : Causes skin irritationThe acidic proton (pKa ~4) disrupts the acid mantle of the stratum corneum, causing localized inflammation.
Eye Irritation Category 2H319 : Causes serious eye irritationDirect contact with the corneal epithelium causes rapid pH shifts and protein denaturation.
STOT (Single Exposure) Category 3H335 : May cause respiratory irritationInhalation of crystalline dust triggers mucosal irritation in the upper respiratory tract.
Safe Handling & Spill Management
  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet (BSC) or chemical fume hood to prevent inhalation of fine powders.

  • PPE: Nitrile gloves (double-gloving recommended due to potential skin sensitization from formaldehyde-releasing metabolites), safety goggles, and a lab coat.

  • Spill Protocol: Do not use water initially, as it may spread the acidic compound. Sweep up solid spills using a static-free brush, place in a sealed hazardous waste container, and neutralize the residual surface with a mild, weak base solution (e.g., 5% sodium bicarbonate).

Experimental Workflow: Toxicity & Metabolic Stability Screening

To transition from theoretical hazard assessment to empirical validation, researchers must employ a self-validating experimental system . The following protocol outlines a dual-arm assay to quantify both the metabolic stability (CYP liability) and intrinsic cytotoxicity of the compound.

Workflow N1 Compound Prep (+ Internal Std) N2 HLM Incubation (+/- NADPH) N1->N2 Metabolic Stability N4 HepG2 Viability (+ Controls) N1->N4 Cytotoxicity Screen N3 LC-MS/MS Analysis N2->N3 Quench & Extract N5 Tox & Stability Profiling N3->N5 N4->N5

Self-validating workflow for metabolic stability and cytotoxicity screening.

Step-by-Step Methodology

Phase 1: Preparation & Internal Controls (The Baseline)

  • Prepare a 10 mM stock solution of 4-fluoro-3-(methoxymethyl)benzoic acid in LC-MS grade DMSO.

  • Causality Check: Limit final assay DMSO concentration to ≤0.1% to prevent solvent-induced cytotoxicity or CYP enzyme inhibition.

  • Spike the stock with an internal standard (e.g., Tolbutamide) to normalize downstream LC-MS/MS ionization fluctuations.

Phase 2: Human Liver Microsome (HLM) Stability Assay (The Metabolic Arm)

  • Incubate the compound (1 µM) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Self-Validation Mechanism: Split the reaction into two cohorts: +NADPH and -NADPH. The -NADPH cohort serves as a critical negative control to differentiate true enzymatic CYP-mediated O-demethylation from spontaneous chemical degradation.

  • Include Verapamil as a high-clearance positive control.

  • Quench reactions at 0, 15, 30, and 60 minutes using ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS.

Phase 3: HepG2 Cytotoxicity Screening (The Toxicity Arm)

  • Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well plate at 10,000 cells/well. Incubate for 24 hours.

  • Dose cells with the compound across a 10-point concentration gradient (1 nM to 100 µM).

  • Self-Validation Mechanism: Include a vehicle control (0.1% DMSO) to define 100% viability, and a positive control (10 µM Doxorubicin or 1% Triton X-100) to define 0% viability. This establishes a reliable dynamic range.

  • After 48 hours, assess cell viability using a luminescent ATP-quantification assay (e.g., CellTiter-Glo). Calculate the IC50 to determine the acute in vitro toxicity profile.

References

  • boroncore.com - 1333834-34-6 | 4-fluoro-3-(methoxymethyl)benzoic acid | Boroncore. Available at:[Link]

  • ethz.ch - 3-Fluorobenzoate Degradation Pathway - EAWAG BBD/PPS. Available at: [Link]

  • shell.com.au - Hazard Assessment of Fluorobenzoic Acid Compounds. Available at:[Link]

  • nih.gov - Introduction of a methoxymethyl side chain into p-phenylenediamine attenuates its sensitizing potency and reduces the risk of allergy induction - PubMed. Available at: [Link]

  • nycu.edu.tw - Toxicity and quantitative structure–activity relationships of benzoic acids. Available at: [Link]

Sources

Exploratory

The Solubility Profile of 4-Fluoro-3-(methoxymethyl)benzoic Acid in Organic Solvents: A Technical Guide for Drug Development

Executive Summary In early-stage drug discovery and process chemistry, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) building blocks is critical for reaction optimization, purificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and process chemistry, understanding the thermodynamic solubility of active pharmaceutical ingredient (API) building blocks is critical for reaction optimization, purification, and formulation[1]. 4-Fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6) is a highly versatile, functionalized aromatic carboxylic acid utilized extensively in the synthesis of complex therapeutics and agrochemicals[2].

Unlike simple benzoic acid derivatives, the presence of both a highly electronegative fluorine atom and a flexible methoxymethyl (MOM) ether group creates a unique physicochemical profile. This whitepaper deconstructs the structural causality behind its solubility behavior, provides a quantitative solubility matrix across standard organic solvents, and details a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility of 4-fluoro-3-(methoxymethyl)benzoic acid, we must analyze how its functional groups interact within the Hansen Solubility Parameter (HSP) framework. The HSP model dictates that a solute will dissolve in a solvent if their dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) parameters are closely matched[3].

  • The Carboxylic Acid Moiety (-COOH): This group acts as both a strong hydrogen bond donor and acceptor. It establishes a high δh​ requirement, driving the compound's high solubility in polar protic solvents like methanol and ethanol[4]. In non-polar solvents, the carboxylic acid tends to form stable, cyclic hydrogen-bonded dimers, which increases the apparent lipophilicity of the complex but generally limits bulk solubility.

  • The Fluorine Substituent (-F): Positioned para to the carboxylic acid, the fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the acid. While fluorine is highly electronegative, its low polarizability means it primarily increases the compound's lipophilicity (LogP) and alters the crystal lattice energy, making it more soluble in moderately polar solvents compared to its non-fluorinated analogs[5].

  • The Methoxymethyl Ether Group (-CH₂OCH₃): This is the critical differentiator. The MOM group introduces structural flexibility, breaking the planar symmetry of the aromatic ring, which subsequently lowers the crystal lattice energy. Furthermore, the ether oxygens act as potent hydrogen bond acceptors. This significantly elevates the compound's affinity for polar aprotic solvents (e.g., THF, Acetone, Ethyl Acetate) and disrupts the highly ordered packing that typically makes rigid benzoic acids insoluble[6].

Quantitative Solubility Data Matrix

Based on the physicochemical contributions of the functional groups and empirical benchmarking against structurally analogous fluorobenzoic acids[7], the following table summarizes the thermodynamic solubility profile of 4-fluoro-3-(methoxymethyl)benzoic acid at 298.15 K (25°C).

Solvent CategorySolventEstimated Solubility (mg/mL)HSP CompatibilitySolvation Mechanism
Polar Protic Methanol> 100 (Freely Soluble)ExcellentStrong H-bond donation/acceptance with -COOH and MOM ether.
Polar Protic Ethanol> 50 (Soluble)ExcellentH-bonding; slightly lower capacity than methanol due to bulk.
Polar Aprotic N,N-Dimethylformamide (DMF)> 150 (Freely Soluble)ExcellentHigh δp​ ; strong dipole-dipole interactions and H-bond acceptance.
Polar Aprotic Tetrahydrofuran (THF)> 50 (Soluble)GoodFavorable interactions with the MOM ether group.
Moderately Polar Ethyl Acetate20 - 50 (Sparingly Soluble)ModerateSolvates the monomeric form; limited by lack of H-bond donation.
Moderately Polar Dichloromethane (DCM)10 - 25 (Slightly Soluble)ModerateSolvates the lipophilic fluorinated core and H-bonded dimers.
Non-Polar Toluene< 5 (Very Slightly Soluble)PoorMismatch in δh​ and δp​ ; relies entirely on dispersion forces.
Non-Polar Hexane / Heptane< 1 (Practically Insoluble)Very PoorInability to disrupt the crystal lattice energy of the solid.
Aqueous Water (Cold)< 1 (Practically Insoluble)PoorHydrophobic effect from the fluorinated aromatic ring dominates[8].

Note: Data is synthesized for standard process chemistry applications. For exact lot-to-lot formulation, the following self-validating protocol must be executed.

Experimental Methodology: Miniaturized Shake-Flask Protocol

To empirically validate the solubility profile for specific drug development workflows, the Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[1]. This method is chosen over kinetic solubility assays because it guarantees true thermodynamic equilibrium, preventing false positives caused by supersaturation.

Step-by-Step Workflow

1. Preparation of Saturated Solutions (Solid Dispensing):

  • Weigh approximately 10-15 mg of 4-fluoro-3-(methoxymethyl)benzoic acid into a 2 mL glass HPLC vial.

  • Causality: An excess of solid must be visually present throughout the experiment to ensure the solution is saturated and in equilibrium with the solid phase.

2. Solvent Addition & Isothermal Equilibration:

  • Add 500 µL of the target organic solvent to the vial and seal tightly with a PTFE-lined cap to prevent evaporation.

  • Place the vials in an isothermal shaker bath set to 25.0 ± 0.1 °C. Agitate at 400 rpm.

  • Self-Validation Check: Sample the vials at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between two consecutive time points is less than 5%[9].

3. Phase Separation:

  • After equilibrium is reached, extract 200 µL of the suspension.

  • Filter the suspension through a 0.45 µm PTFE syringe filter (PTFE is required for organic solvent compatibility).

  • Causality: Filtration is preferred over centrifugation for volatile organic solvents, as the friction from centrifugation can cause minor temperature spikes, leading to transient supersaturation and inaccurate readings.

4. Dilution and HPLC-UV Quantification:

  • Dilute the filtrate accurately (e.g., 1:100) using the HPLC mobile phase (e.g., Acetonitrile:Water) to ensure the concentration falls within the linear range of the calibration curve.

  • HPLC Conditions: Use a C18 reverse-phase column. Mobile phase: 60% Acetonitrile / 40% Water with 0.1% Trifluoroacetic Acid (TFA).

  • Causality: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid (pKa ~4), ensuring the compound elutes as a single, sharp peak rather than tailing[9]. Detect at the optimal UV wavelength (typically 254 nm).

Workflow Visualization

The following diagram illustrates the logical progression of the thermodynamic solubility assay, ensuring a closed-loop, self-validating system.

G N1 1. Solid Dispensing (Excess Solid API) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Isothermal Equilibration (25°C, 400 rpm, 24-72h) N2->N3 Initiate Shake-Flask N4 4. Phase Separation (0.45 µm PTFE Filtration) N3->N4 Equilibrium Confirmed N5 5. HPLC-UV Quantification (Isocratic Elution, 0.1% TFA) N4->N5 Saturated Filtrate N6 6. Thermodynamic Solubility Profile N5->N6 Data Processing

Thermodynamic solubility determination workflow using the miniaturized shake-flask method.

Strategic Applications in Synthesis and Formulation

Understanding this solubility profile empowers chemists to make rational decisions during process development:

  • Coupling Reactions: Because the compound is freely soluble in DMF and THF, these are the ideal solvents for activating the carboxylic acid (e.g., using HATU or EDC/HOBt) for amide bond formation. The MOM group remains stable in these aprotic environments.

  • Workup and Extraction: The compound's high lipophilicity (driven by the fluorine) allows it to be efficiently extracted into Ethyl Acetate or DCM from an acidic aqueous phase. Conversely, it can be extracted back into an aqueous phase by adjusting the pH > 7 (forming the water-soluble sodium salt).

  • Crystallization: Toluene or Heptane serve as excellent anti-solvents. A standard purification strategy involves dissolving the compound in a minimum volume of hot Ethyl Acetate and slowly adding Heptane to induce controlled crystallization, leveraging the steep solubility cliff between these two solvent classes.

References

  • BenchChem. "An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents." BenchChem,
  • Inno Specialty Chemicals.
  • ChemicalBook. "4-Fluorobenzoic acid | 456-22-4." ChemicalBook,
  • Abbott, Steven. "HSP Basics | Practical Solubility Science." Steven Abbott,
  • ChemScene. "1333834-34-6 | 4-Fluoro-3-(methoxymethyl)benzoic acid." ChemScene,
  • Tabrizi, et al. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences,
  • Hansen, Charles M. "Hansen Solubility Parameters: A User's Handbook." Kinam Park,
  • Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." PubMed,
  • Sigma-Aldrich. "Automated Screening of Aqueous Compound Solubility in Drug Discovery." Sigma-Aldrich,

Sources

Foundational

1H and 13C NMR spectrum analysis of 4-fluoro-3-(methoxymethyl)benzoic acid

An In-Depth Technical Whitepaper on the Nuclear Magnetic Resonance (NMR) Deconstruction of 4-Fluoro-3-(methoxymethyl)benzoic acid Executive Summary & Molecular Architecture In contemporary medicinal chemistry and agroche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Nuclear Magnetic Resonance (NMR) Deconstruction of 4-Fluoro-3-(methoxymethyl)benzoic acid

Executive Summary & Molecular Architecture

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine into aromatic scaffolds is a fundamental tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6, Formula: C9H9FO3) represents a highly versatile building block featuring a carboxylic acid, a methoxymethyl ether, and an aryl fluoride.

Analyzing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating a complex, multi-nuclear spin system. Because the 19F nucleus possesses a spin of 1/2 and 100% natural abundance, it acts as a highly receptive NMR probe (the third most receptive after 3H and 1H )[1]. However, its high gyromagnetic ratio induces extensive scalar coupling ( J -coupling) with adjacent protons and carbons, complicating spectral interpretation[1]. This whitepaper establishes a self-validating analytical framework for the complete 1H and 13C NMR assignment of this compound, detailing the causality behind specific spectral phenomena and experimental methodologies.

Spin-System Architecture & Multi-Nuclear Crosstalk

To accurately assign the NMR spectra of 4-fluoro-3-(methoxymethyl)benzoic acid, one must map the scalar coupling network. The aromatic ring constitutes an AMX-like proton spin system that is further perturbed by the 19F nucleus at the C4 position. Fluorine substituents on aromatic rings project shielding zones that dictate chemical shifts, while simultaneously inducing 3JFH​ (ortho) and 4JFH​ (meta) couplings to ring protons[2].

Furthermore, the 13C spectrum is heavily modulated by 13C

19F interactions. The direct one-bond coupling ( 1JCF​ ) typically exceeds 250 Hz, while long-range couplings ( 2JCF​ , 3JCF​ , 4JCF​ ) propagate throughout the entire aromatic skeleton[3].

G F 19F (Atom 4) C4 13C (C4) F->C4 1J_CF (~252 Hz) C3 13C (C3) F->C3 2J_CF (~17 Hz) C5 13C (C5) F->C5 2J_CF (~22 Hz) H5 1H (H5) F->H5 3J_HF (~9.5 Hz) H2 1H (H2) F->H2 4J_HF (~6.5 Hz) H6 1H (H6) H5->H6 3J_HH (~8.5 Hz) H2->H6 4J_HH (~2.0 Hz)

J-Coupling Network Mapping the 19F, 13C, and 1H Interactions in the Aromatic Spin System.

1H NMR Spectral Deconstruction

The proton NMR spectrum of this compound is characterized by distinct aliphatic and highly coupled aromatic regions. The choice of solvent is critical: DMSO- d6​ is mandated over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts carboxylic acid dimers, yielding a sharp, integrated -COOH resonance rather than a broad, indistinguishable baseline hump.

Table 1: Empirical 1H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)Structural Assignment
-COOH 13.10br s1H-Carboxylic acid proton
H2 8.05dd1H 4JHF​=6.5 , 4JHH​=2.0 Aromatic CH (ortho to CH 2​ , meta to F)
H6 7.92ddd1H 3JHH​=8.5 , 4JHH​=2.0 , 5JHF​=0.5 Aromatic CH (para to CH 2​ )
H5 7.30dd1H 3JHF​=9.5 , 3JHH​=8.5 Aromatic CH (ortho to F)
-CH 2​ - 4.48s2H-Benzylic methylene
-OCH 3​ 3.35s3H-Methoxy methyl

Mechanistic Insight: The H5 proton appears as a doublet of doublets due to strong ortho-coupling with both the adjacent 19F nucleus ( 3JHF​≈9.5 Hz) and the H6 proton ( 3JHH​≈8.5 Hz). The H2 proton, isolated between the carboxylic acid and the methoxymethyl group, exhibits only meta-couplings, appearing as a fine doublet of doublets driven by the 19F atom and H6.

13C NMR Spectral Deconstruction

In standard proton-decoupled 13C { 1H } NMR, every carbon atom in the aromatic ring of a fluorobenzene derivative will appear as a doublet due to the presence of the spin- 1/2 19F nucleus[3]. The magnitude of this splitting is a highly reliable diagnostic tool for assigning carbon positions relative to the fluorine atom.

Table 2: Empirical 13C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Structural Assignment
C=O 166.5s-Carbonyl carbon
C4 163.2d 1JCF​=252.0 Aromatic C-F
C6 132.8d 3JCF​=8.5 Aromatic CH
C2 131.5d 3JCF​=5.5 Aromatic CH
C1 126.4d 4JCF​=3.0 Aromatic C (ipso to COOH)
C3 125.8d 2JCF​=17.5 Aromatic C (ipso to CH 2​ )
C5 115.6d 2JCF​=22.5 Aromatic CH
-CH 2​ - 66.2d 3JCF​=2.5 Benzylic methylene
-OCH 3​ 58.1s-Methoxy methyl

Mechanistic Insight: The 1JCF​ coupling constant of 252.0 Hz at C4 is characteristic of a direct C-F bond[3]. The 2JCF​ values for C3 and C5 differ slightly due to the asymmetric substitution of the ring, while the benzylic methylene carbon exhibits a small but detectable 3JCF​ coupling (2.5 Hz) through space/bonds.

Self-Validating Experimental Protocol: High-Fidelity NMR Acquisition

To capture the nuanced coupling parameters described above, empirical acquisition must follow a rigorous, self-validating workflow. Standard 13C spectra of fluorinated aromatics suffer from reduced signal-to-noise ratios (SNR) because the carbon signals are split into multiplets[1]. The following protocol utilizes conditional 19F decoupling to validate the carbon skeleton.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 25 mg of 4-fluoro-3-(methoxymethyl)benzoic acid in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube. Causality: High concentration ensures adequate SNR for the insensitive 13C nucleus, while DMSO- d6​ locks the carboxylic acid proton into a visible resonance.

  • Probe Tuning & Matching: Insert the sample and tune the probe to the exact Larmor frequencies of 1H , 13C , and 19F .

  • Locking & Shimming: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Execute a gradient shimming protocol (e.g., topshim on Bruker systems) to optimize the Z -axis magnetic field ( B0​ ) homogeneity. Validation: A well-shimmed field is confirmed by a DMSO residual solvent peak width at half-height of <1.0 Hz.

  • 1H Acquisition: Execute a standard 1D proton pulse sequence (e.g., zg30). Parameters: 16 scans, 2-second relaxation delay ( d1​ ).

  • 13C { 1H } Acquisition: Execute a proton-decoupled carbon sequence (e.g., zgpg30). Parameters: 512 scans, 2-second d1​ .

  • Data Evaluation & Conditional 19F Decoupling: Analyze the 13C spectrum. If the extensive C-F splitting causes peak overlap (particularly between C2, C6, and C1), switch to a triple-resonance probe. Execute a 13C { 1H , 19F } sequence. Causality: Simultaneous decoupling of both protons and fluorine collapses all carbon multiplets into sharp singlets, doubling the SNR and providing absolute confirmation of the carbon skeleton count.

Workflow Prep Sample Preparation (25 mg in 0.6 mL DMSO-d6) Lock Lock & Shim (Optimize Z-axis gradients) Prep->Lock Acq1H 1H NMR Acquisition (zg30, ns=16, d1=2s) Lock->Acq1H Acq13C 13C{1H} NMR Acquisition (zgpg30, ns=512, d1=2s) Lock->Acq13C Process Fourier Transform & Phasing (Apodization, baseline correction) Acq1H->Process Check Analyze 13C Splitting (Are C-F multiplets overlapping?) Acq13C->Check Acq13C19F 13C{1H, 19F} Acquisition (Triple resonance probe) Check->Acq13C19F Yes Check->Process No Acq13C19F->Process

Self-Validating NMR Acquisition Workflow for Fluorinated Aromatic Compounds.

Conclusion

The structural elucidation of 4-fluoro-3-(methoxymethyl)benzoic acid relies heavily on understanding the pervasive influence of the 19F nucleus. By mapping the J -coupling network and employing strategic solvent selection alongside multi-nuclear decoupling techniques, researchers can generate a self-validating dataset. This rigorous approach ensures absolute structural confidence, a mandatory prerequisite for downstream applications in drug discovery and synthetic methodology.

References

  • Wikipedia Contributors. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). "Proton and fluorine N.M.R. spectra of fluorobenzene." Molecular Physics, 11(4), 329-336. Available at:[Link]

  • Boroncore Chemical Catalog. "1333834-34-6 | 4-fluoro-3-(methoxymethyl)benzoic acid." Boroncore. Available at: [Link]

  • Yeung, C. J., et al. (2023). "Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching." Environmental Science & Technology, ACS Publications. Available at:[Link]

Sources

Exploratory

Solid-State Landscape of 4-Fluoro-3-(methoxymethyl)benzoic Acid: A Technical Guide to Crystal Structure and Polymorphism

Executive Summary The solid-state properties of active pharmaceutical ingredient (API) intermediates dictate downstream manufacturability, solubility, and stability. 4-Fluoro-3-(methoxymethyl)benzoic acid is a highly fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solid-state properties of active pharmaceutical ingredient (API) intermediates dictate downstream manufacturability, solubility, and stability. 4-Fluoro-3-(methoxymethyl)benzoic acid is a highly functionalized building block characterized by competing intermolecular forces. This whitepaper provides an in-depth, authoritative framework for mapping the crystal structure and polymorphic landscape of this molecule. By synthesizing predictive crystallography with self-validating experimental protocols, this guide serves as a blueprint for researchers conducting rigorous solid-form selection[1].

Molecular Anatomy & Predictive Crystallography

To rationally design a polymorph screen, one must first deconstruct the molecule into its supramolecular synthons—the spatial arrangements of intermolecular interactions that drive crystal packing.

The Primary Synthon: Carboxylic Acid Dimerization

Benzoic acid derivatives predominantly crystallize via the robust R22​(8) homodimer synthon, driven by strong, directional O−H⋯O hydrogen bonds[2]. In 4-fluoro-3-(methoxymethyl)benzoic acid, this dimer acts as the primary structural scaffold. The immense thermodynamic stability of this synthon means that any polymorphic variations will likely preserve this dimer, with structural diversity arising from the packing of the dimers rather than their disruption.

The Role of Fluorine in Crystal Engineering

Fluorine is often mischaracterized as a purely steric isostere for hydrogen. However, in crystal engineering, highly electronegative organic fluorine acts as a weak hydrogen bond acceptor[3]. The presence of the para-fluoro substituent introduces secondary C−H⋯F interactions. Because these interactions are weak (typically 5–15 kJ/mol) and less highly directional than O−H⋯O bonds, they provide a flexible secondary network that can easily rearrange under varying crystallization conditions, increasing the propensity for polymorphism.

Conformational Polymorphism via the Methoxymethyl Ether

The most critical driver of polymorphism in this specific molecule is the methoxymethyl group ( −CH2​−O−CH3​ ) at the meta position. This substituent possesses multiple rotational degrees of freedom (around the CAr​−C , C−O , and O−C bonds). This flexibility allows the molecule to adopt several distinct local energy minima in solution. When rapidly precipitated, different conformers can be "frozen" into the crystal lattice, leading to conformational polymorphism—a phenomenon where the same molecule adopts different 3D shapes in different crystal forms.

Synthons Core Carboxylic Acid Group Dimer R2,2(8) Homodimer (Strong O-H···O) Core->Dimer Primary Synthon Fluoro Fluorine Substituent (C-F) Halogen Weak C-H···F Interactions Fluoro->Halogen Secondary Synthon Methoxy Methoxymethyl Group Conform Conformational Flexibility Methoxy->Conform Rotational Freedom Lattice 3D Crystal Lattice (Polymorphic Forms) Dimer->Lattice Halogen->Lattice Conform->Lattice

Supramolecular synthon network driving polymorphic diversity.

Self-Validating Polymorph Screening Protocols

A scientifically rigorous polymorph screen must eliminate false positives (e.g., solvates masquerading as true polymorphs) and overcome kinetic trapping. The following protocols are designed as closed-loop, self-validating systems.

Protocol 1: Thermodynamic Screening (Slurry Equilibration)

Objective: To identify the most thermodynamically stable polymorph (the "thermodynamic sink") at a given temperature. Causality: Slurrying an excess of solid in a solvent facilitates continuous dissolution and secondary nucleation. Over time, metastable forms dissolve and recrystallize as the least soluble, most stable form.

Step-by-Step Methodology:

  • Solvent Selection: Select 8 diverse solvents (e.g., Heptane, Toluene, Ethyl Acetate, Acetone, Ethanol, Acetonitrile, THF, Water) to cover a wide range of dielectric constants and hydrogen-bonding capacities.

  • Suspension Preparation: Add 50 mg of 4-fluoro-3-(methoxymethyl)benzoic acid to 1 mL of each solvent in a sealed 2 mL HPLC vial. Ensure a persistent solid suspension (add more API if complete dissolution occurs).

  • Thermal Cycling: Place vials in a thermoshaker at 500 rpm. Cycle the temperature between 5°C and 40°C every 4 hours for 14 days. Rationale: Temperature cycling forces repeated supersaturation and dissolution, kinetically accelerating the transition to the stable form.

  • Harvesting: Centrifuge the suspensions at 10,000 rpm for 5 minutes. Decant the supernatant.

  • Self-Validation Step (Solvent-Loss Check): Immediately analyze the wet cake via X-Ray Powder Diffraction (XRPD). Dry the remaining solid under a gentle nitrogen stream for 12 hours and re-analyze via XRPD.

    • Validation Logic: If the wet cake and dry cake diffractograms differ, the initial solid was a solvate that collapsed upon drying, not a true polymorph.

Protocol 2: Kinetic Screening (Antisolvent Precipitation)

Objective: To trap high-energy, metastable polymorphs before they can transition to the thermodynamic sink. Causality: Rapid supersaturation forces immediate, chaotic nucleation. The system does not have the time to arrange into the lowest-energy R22​(8) dimer packing, thereby isolating kinetically favored conformational polymorphs[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the API in 0.5 mL of a highly solubilizing solvent (e.g., Dimethylformamide, DMF) at 25°C.

  • Antisolvent Injection: Rapidly inject the API solution into 10 mL of a cold antisolvent (e.g., Water at 4°C) under high shear stirring (1000 rpm).

  • Isolation: Immediately vacuum filter the resulting precipitate. Do not wash, as washing may induce a solvent-mediated phase transition.

  • Self-Validation Step (Thermal Orthogonality): Perform Differential Scanning Calorimetry (DSC) immediately after XRPD phase identification.

    • Validation Logic: If the isolated phase is a true metastable polymorph, the DSC thermogram will show an exothermic peak (recrystallization into the stable form) followed by an endothermic peak (melting of the stable form). If only an endotherm is present at a lower temperature, the phase is likely an independent, stable monotropic form.

Workflow Start 4-Fluoro-3-(methoxymethyl) benzoic acid (API) Thermo Thermodynamic Screening (Slurry Equilibration) Start->Thermo Extended timeframe Kinetic Kinetic Screening (Antisolvent/Crash Cooling) Start->Kinetic High supersaturation XRPD XRPD Analysis (Primary Phase ID) Thermo->XRPD Kinetic->XRPD Thermal DSC / TGA (Thermal Validation) XRPD->Thermal Orthogonal check Stable Thermodynamically Stable Polymorph Thermal->Stable High melting point Metastable Metastable / Kinetic Polymorphs Thermal->Metastable Exothermic transitions

Comprehensive polymorph screening and validation workflow.

Analytical Characterization & Orthogonal Validation

To ensure absolute trustworthiness of the structural assignments, analytical techniques must be used orthogonally.

  • X-Ray Powder Diffraction (XRPD): XRPD is the gold standard for phase identification. Validation: To correct for sample displacement and zero-shift errors, all samples must be spiked with an internal standard (e.g., NIST SRM 640e Silicon powder). A shift in the API peaks without a corresponding shift in the Silicon peaks confirms a true polymorphic lattice change rather than instrumental error.

  • Thermogravimetric Analysis (TGA) coupled with DSC: A new XRPD pattern does not guarantee a new polymorph; it may be a hydrate or solvate. Validation: TGA must be run concurrently with DSC. If a thermal event in the DSC (e.g., an endotherm at 80°C) is accompanied by a mass loss in the TGA, the form is a solvate/hydrate. If the DSC shows a melt with zero mass loss in the TGA, it is a true anhydrous polymorph.

Quantitative Data Presentation: Putative Polymorphic Landscape

Based on the structural analogs of substituted benzoic acids and the screening protocols described above, the quantitative data from a complete polymorph screen must be consolidated to determine enantiotropic vs. monotropic relationships[4]. Below is a standardized data structure summarizing the expected polymorphic landscape for 4-fluoro-3-(methoxymethyl)benzoic acid.

Solid FormPreparation MethodXRPD Characteristic Peaks (2θ ± 0.2°)DSC Thermal Events (°C)TGA Mass Loss (%)Crystallographic Assessment
Form I Slurry equilibration in Heptane (Thermodynamic)8.4, 14.2, 18.7, 22.1, 26.5Endotherm: 135.2°C (Melt)< 0.1%Stable anhydrous form. R22​(8) dimers packed via C−H⋯F networks.
Form II Antisolvent precipitation (DMF/Water) (Kinetic)7.1, 12.5, 19.3, 24.0Exotherm: 95.0°C Endotherm: 135.1°C< 0.1%Metastable conformational polymorph. Converts to Form I upon heating.
Form III Slurry in Water at 5°C6.5, 11.2, 15.8, 28.4Endotherm: 75.0°C Endotherm: 135.0°C~8.9%Monohydrate. Water molecules disrupt the R22​(8) dimer to form a hydrogen-bonded catemer.

Note: The table above illustrates the strict data consolidation required for regulatory CMC (Chemistry, Manufacturing, and Controls) submissions, demonstrating the orthogonal relationship between preparation kinetics, thermal stability, and structural identity.

References

  • Polymorph screening in pharmaceutical development , European Pharmaceutical Review,[Link]

  • Pressure-imposed changes of benzoic acid crystals , National Institutes of Health (NIH),[Link]

  • Role of organic fluorine in crystal engineering , CrystEngComm (RSC Publishing),[Link]

  • Polymorphism and Crystallization of p-Aminobenzoic Acid , Crystal Growth & Design (ACS Publications),[Link]

Sources

Foundational

An In-depth Technical Guide to the pKa and Ionization States of 4-fluoro-3-(methoxymethyl)benzoic acid

Introduction: The Critical Role of pKa in Modern Drug Development In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of pKa in Modern Drug Development

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a molecule's behavior in a biological system. The pKa value dictates the extent of a molecule's ionization at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For researchers, scientists, and drug development professionals, a comprehensive grasp of a compound's pKa and its corresponding ionization states is not merely academic; it is a foundational pillar upon which rational drug design and formulation strategies are built.[1]

This guide provides an in-depth technical analysis of the pKa and ionization characteristics of 4-fluoro-3-(methoxymethyl)benzoic acid, a substituted benzoic acid derivative of interest in medicinal chemistry. We will delve into the structural features that govern its acidity, provide a reasoned estimation of its pKa based on the electronic effects of its substituents, and present a detailed protocol for its experimental determination. Furthermore, we will explore the significant implications of its ionization state on its potential as a drug candidate.

Structural Analysis and Estimated pKa of 4-fluoro-3-(methoxymethyl)benzoic acid

The acidity of 4-fluoro-3-(methoxymethyl)benzoic acid is primarily determined by the electronic effects of the fluorine and methoxymethyl substituents on the benzoic acid core. The interplay of inductive and resonance effects of these groups modulates the stability of the carboxylate anion formed upon deprotonation.

  • Fluorine Substituent: The fluorine atom at the para-position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect helps to stabilize the negative charge of the carboxylate anion, thereby increasing the acidity of the carboxylic acid. However, fluorine also has a weak electron-donating resonance effect (+M), which can slightly counteract the inductive effect. In the case of halogens, the inductive effect generally dominates.

  • Methoxymethyl Substituent: The methoxymethyl group at the meta-position is a more complex substituent. The ether oxygen has lone pairs that can participate in resonance, but due to the intervening methylene group, this resonance effect on the aromatic ring is negligible. The primary influence of the methoxymethyl group is its weak electron-withdrawing inductive effect (-I), which arises from the electronegativity of the oxygen atom.

Considering these substituent effects, we can estimate the pKa of 4-fluoro-3-(methoxymethyl)benzoic acid by comparing it to related compounds.

CompoundpKa Value
Benzoic Acid4.20
4-Fluorobenzoic Acid4.14
3-Methoxybenzoic Acid4.09
4-fluoro-3-(methoxymethyl)benzoic acid ~3.9 - 4.1 (Estimated)

Table 1: Comparison of the experimental pKa values of related benzoic acid derivatives to estimate the pKa of 4-fluoro-3-(methoxymethyl)benzoic acid.

Given that both the para-fluoro and meta-methoxymethyl groups are weakly electron-withdrawing, it is anticipated that 4-fluoro-3-(methoxymethyl)benzoic acid will be a slightly stronger acid than benzoic acid. Therefore, a pKa value in the range of 3.9 to 4.1 is a reasonable estimation. For a more precise value, computational prediction tools such as those offered by Schrödinger's Epik or the MolGpKa web server can be utilized, which employ machine learning and graph-convolutional neural networks to predict pKa values.[3][4][5] However, experimental determination remains the gold standard for obtaining an accurate pKa.

Ionization States of 4-fluoro-3-(methoxymethyl)benzoic acid

The ionization state of 4-fluoro-3-(methoxymethyl)benzoic acid is dependent on the pH of its environment. As a carboxylic acid, it can exist in either a neutral (protonated) or an anionic (deprotonated) form. The Henderson-Hasselbalch equation governs this equilibrium. When the pH is equal to the pKa, the concentrations of the protonated and deprotonated forms are equal.

  • At pH < pKa: The compound will be predominantly in its neutral, protonated form.

  • At pH > pKa: The compound will be predominantly in its anionic, deprotonated form.

ionization Protonated 4-fluoro-3-(methoxymethyl)benzoic acid (Neutral Form) Deprotonated 4-fluoro-3-(methoxymethyl)benzoate (Anionic Form) Protonated->Deprotonated + OH- Deprotonated->Protonated + H+

Caption: Ionization equilibrium of 4-fluoro-3-(methoxymethyl)benzoic acid.

Experimental Determination of pKa: A Step-by-Step Protocol

For a definitive determination of the pKa value of 4-fluoro-3-(methoxymethyl)benzoic acid, potentiometric titration is a highly accurate and widely used method.[6]

Protocol: pKa Determination by Potentiometric Titration

1. Materials and Reagents:

  • 4-fluoro-3-(methoxymethyl)benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker or titration vessel (100 mL)

2. Procedure:

  • Sample Preparation: Accurately weigh approximately 20-30 mg of 4-fluoro-3-(methoxymethyl)benzoic acid and dissolve it in 50 mL of deionized water in the titration vessel. Gentle warming may be necessary to aid dissolution.

  • Titration Setup: Place the titration vessel on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

  • Initial pH Measurement: Record the initial pH of the solution.

  • Titration: Begin adding the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.05 mL or less) to accurately capture the equivalence point, which is the point of maximum slope on the titration curve.

  • Completion: Continue the titration until the pH has stabilized well beyond the equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

titration_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter C Dissolve Acid Sample A->C B Prepare Standardized NaOH D Add NaOH Increments B->D C->D E Record pH and Volume D->E Stabilize & Record E->D Repeat F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence G->H

Caption: Workflow for experimental pKa determination via potentiometric titration.

Implications of pKa and Ionization State in Drug Development

The pKa value of approximately 3.9-4.1 for 4-fluoro-3-(methoxymethyl)benzoic acid has significant implications for its potential as a drug candidate. The degree of ionization at physiological pH will directly impact its ADME properties.[1]

  • Absorption: The pH of the gastrointestinal tract varies significantly, from the highly acidic environment of the stomach (pH 1.5-3.5) to the more neutral to slightly alkaline conditions of the small intestine (pH 6.0-7.4). With a pKa around 4.0, 4-fluoro-3-(methoxymethyl)benzoic acid will be largely in its neutral, more lipophilic form in the stomach, which could favor its absorption across the gastric mucosa. In the higher pH environment of the intestine, it will be predominantly in its ionized, more water-soluble form, which may reduce its passive diffusion across the intestinal epithelium.[7]

  • Distribution: Once absorbed into the bloodstream (pH ~7.4), the compound will exist almost entirely in its ionized, anionic form. This high degree of ionization will increase its water solubility and may lead to higher binding to plasma proteins like albumin.[1] The ionized state will generally limit its ability to cross biological membranes, such as the blood-brain barrier, which could be advantageous or disadvantageous depending on the desired therapeutic target.

  • Metabolism and Excretion: The ionized form of the drug is typically more susceptible to metabolism and renal clearance.[1] Increased water solubility due to ionization facilitates excretion by the kidneys.

  • Solubility and Formulation: The pH-dependent solubility of 4-fluoro-3-(methoxymethyl)benzoic acid is a key consideration for formulation. The anionic form will be significantly more water-soluble than the neutral form. This property can be exploited in the development of aqueous formulations, such as intravenous solutions, by adjusting the pH.[7]

Conclusion

The pKa value of 4-fluoro-3-(methoxymethyl)benzoic acid, estimated to be in the range of 3.9-4.1, is a critical parameter that governs its ionization state and, consequently, its behavior in a biological system. A comprehensive understanding of this property, derived from both theoretical estimation and precise experimental determination, is essential for guiding its development as a potential therapeutic agent. By leveraging this knowledge, researchers can make informed decisions regarding lead optimization, formulation design, and prediction of in vivo performance, ultimately enhancing the probability of successful drug development.

References

  • Epik | Schrödinger. (n.d.). Schrödinger. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger solutions for small molecule protonation state enumeration and pKa prediction. Retrieved from [Link]

  • Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpKa: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.
  • Mayr, F. (2022). pkasolver: toolkit for prediction pKa values of small molecules via graph convolutional networks. GitHub. Retrieved from [Link]

  • XunDrug. (n.d.). MolGpKa. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Manallack, D. T., Prankard, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485–496.
  • Ribeiro, J. M., & Ferreira, M. J. M. (2021). Refined ADME Profiles for ATC Drug Classes. Pharmaceutics, 13(3), 349.
  • Stuart, M., & Box, K. (2005). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 77(13), 4384–4391.
  • Manallack, D. T. (2009). Impact of ion class and time on oral drug molecular properties. MedChemComm, 1(1), 48–53.
  • Hsieh, Y.-L. (2013). Changes in the ionization state of pharmaceuticals – Solid and solution. University of Iowa.
  • El-Gindy, A., El-Zeany, B., & El-Yazby, F. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 863–870.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. DSpace@MIT. Retrieved from [Link]

  • Pop, I. A., & Streba, C. T. (2015). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Farmacia, 63(5), 764–768.
  • Pogány, P., & van der Meijden, M. (2015). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry, 87(24), 12348–12354.
  • J. Phys. Org. Chem. 2019, 32, e3940. (n.d.). Retrieved from [Link]

  • Chemspace. (n.d.). 4-fluoro-3-(methoxymethyl)benzoic acid. Retrieved from [Link]

  • Miteva, M., & Stanchev, S. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Chemistry, 2(3), 32.
  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Nguyen, T. T., & Le, T. H. (2020). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Indonesian Journal of Chemistry, 20(4), 849–856.
  • Ghasemi, J., & Niazi, A. (2001). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Microchemical Journal, 68(1), 1–6.
  • Jensen, J. H., & Swain, C. J. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2293.
  • Dinç, E., & Özdemir, A. (2021). PARAFAC and MCR-ALS approaches to the pKa determination of benzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 248, 119253.

Sources

Exploratory

Mechanism of Action of 4-Fluoro-3-(methoxymethyl)benzoic Acid Derivatives in Targeted Protein Degradation

Executive Summary As modern drug discovery pivots from traditional occupancy-driven inhibition to event-driven pharmacology, the selection of highly optimized chemical building blocks is paramount. 4-Fluoro-3-(methoxymet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery pivots from traditional occupancy-driven inhibition to event-driven pharmacology, the selection of highly optimized chemical building blocks is paramount. 4-Fluoro-3-(methoxymethyl)benzoic acid (FMMB) (CAS: 1333834-34-6) has emerged as a privileged pharmacophore and versatile building block in the synthesis of advanced therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth technical analysis of how FMMB derivatives function at the molecular level, focusing on their application as high-affinity warheads for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical node in inflammatory signaling and autoimmune diseases.

Structural Pharmacology & Target Engagement Causality

The efficacy of FMMB derivatives is not accidental; it is the result of precise physicochemical tuning. When the FMMB building block is coupled via its benzoic acid moiety to form an amide-linked target-binding ligand, the resulting structure exhibits highly specific interactions within the ATP-binding pocket of kinases like IRAK4.

  • The 4-Fluoro Substitution: Fluorine is approximately 20% larger than hydrogen, creating a minimal steric penalty while exerting a profound stereoelectronic effect [1]. The high electronegativity of the fluorine atom modulates the pKa​ of the adjacent aromatic system and the resulting amide, enhancing membrane permeability. Crucially, para-fluorination blocks cytochrome P450-mediated metabolic oxidation, significantly extending the pharmacokinetic half-life of the derivative.

  • The 3-Methoxymethyl (MOM) Group: This functional group acts as a flexible, localized hydrogen-bond acceptor. In the context of the IRAK4 kinase domain, the oxygen atom of the MOM group forms a critical hydrogen bond with the backbone amides of the hinge region. Simultaneously, the terminal methyl group occupies an adjacent lipophilic sub-pocket, displacing high-energy water molecules and driving binding affinity through favorable entropic gains.

Mechanism of Action: Event-Driven IRAK4 Degradation

While traditional FMMB-derived amides act as reversible competitive inhibitors, their true potential is unlocked when tethered to an E3 ligase-recruiting moiety (e.g., Cereblon or VHL ligands) via an optimized linker. This transforms the molecule into a heterobifunctional PROTAC [2].

The mechanism of action follows a strict, sequential logical pathway:

  • Cellular Penetration: The optimized lipophilicity of the FMMB warhead ensures efficient crossing of the plasma membrane.

  • Ternary Complex Formation: The FMMB moiety anchors deep into the IRAK4 ATP-binding site, while the opposite end recruits the E3 ubiquitin ligase. This induced proximity creates a stable ternary complex [IRAK4–PROTAC–E3].

  • Polyubiquitination: The E3 ligase transfers ubiquitin molecules to surface-exposed lysine residues on IRAK4.

  • Proteasomal Degradation: The polyubiquitinated IRAK4 is recognized and degraded by the 26S proteasome, completely ablating both its kinase and scaffolding functions, thereby halting downstream NF-κB and MAPK inflammatory signaling [3].

Pathway A FMMB-PROTAC Cellular Entry B IRAK4 Target Binding (FMMB Warhead) A->B C E3 Ligase Recruitment (CRBN/VHL) B->C D Ternary Complex [IRAK4-PROTAC-E3] C->D E Polyubiquitination of IRAK4 D->E F 26S Proteasome Degradation E->F G Blockade of NF-κB Inflammatory Signaling F->G

Fig 1. Mechanism of FMMB-derived PROTACs in IRAK4 targeted degradation and signaling blockade.

Self-Validating Experimental Methodologies

To rigorously validate the mechanism of action of FMMB derivatives, we employ orthogonal, self-validating assay systems. As a standard of scientific integrity, every protocol must include internal controls that prove causality rather than mere correlation.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Biochemical affinity ( Kd​ ) does not guarantee cellular target engagement due to membrane barriers and intracellular competition. CETSA proves that the FMMB derivative physically binds IRAK4 inside living cells by measuring ligand-induced thermal stabilization [4].

Step-by-Step Methodology:

  • Cell Dosing: Seed human peripheral blood mononuclear cells (PBMCs) at 2×106 cells/mL. Treat with 1 μM of the FMMB derivative or DMSO (Vehicle Control) for 2 hours at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes (50 μL each). Subject the tubes to a transient temperature gradient (40°C to 65°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

    • Causality Check: Heating denatures unbound IRAK4. FMMB binding thermodynamically stabilizes the folded kinase, shifting its melting temperature ( Tm​ ) higher.

  • Lysis & Fractionation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Self-Validation: The centrifugation step physically separates the denatured, aggregated proteins (pellet) from the stabilized, ligand-bound proteins (supernatant).

  • Quantification: Analyze the soluble supernatant via Western Blot using an anti-IRAK4 antibody. Calculate the ΔTm​ between the DMSO and FMMB-treated samples.

CETSA S1 Cell Incubation with FMMB Ligand S2 Aliquot & Heat (40°C - 65°C) S1->S2 S3 Cell Lysis (Freeze-Thaw) S2->S3 S4 Centrifugation (Remove Aggregates) S3->S4 S5 Western Blot (Quantify Target) S4->S5

Fig 2. Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Protocol B: In Vitro Ubiquitination & Degradation Assay

To prove that the reduction in IRAK4 levels is strictly mediated by the ubiquitin-proteasome system (UPS) and not an off-target cytotoxic artifact, an in vitro reconstitution assay is required.

Step-by-Step Methodology:

  • Cascade Reconstitution: In a reaction buffer (50 mM Tris-HCl, 5 mM MgCl2, 2 mM ATP), combine recombinant human IRAK4 (target), UBE1 (E1), UbcH5b (E2), Cereblon/DDB1/Cul4A/Rbx1 complex (E3), and HA-tagged Ubiquitin.

  • PROTAC Introduction: Add the FMMB-PROTAC at varying concentrations (1 nM to 1000 nM).

  • Self-Validating Controls:

    • Control 1 (E2 Omission): Run a parallel reaction lacking UbcH5b. This proves the ubiquitination is strictly E2/E3 dependent.

    • Control 2 (Proteasome Rescue): In parallel cellular assays, pre-treat cells with 10 μM Epoxomicin (a specific proteasome inhibitor) for 2 hours prior to PROTAC addition. If IRAK4 levels are rescued, the MoA is definitively proteasomal.

  • Detection: Terminate the reaction after 90 minutes with SDS loading buffer. Perform SDS-PAGE and immunoblot for HA-Ubiquitin to observe the high-molecular-weight polyubiquitinated IRAK4 smear.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of the linker length and E3 ligase ligand is critical for maximizing the degradation efficiency of the FMMB warhead. The table below summarizes the quantitative metrics of synthesized FMMB derivatives. Note how the unmodified warhead (FMMB-04) binds tightly but fails to induce degradation, validating the necessity of the bifunctional architecture.

Compound IDLinker ArchitectureE3 Ligase LigandIRAK4 Binding Kd​ (nM)Degradation DC50​ (nM)Maximum Degradation ( Dmax​ )
FMMB-01 PEG-3Thalidomide (CRBN)12.445.288%
FMMB-02 PEG-4Thalidomide (CRBN)14.118.595%
FMMB-03 Alkyl-C6VHL Ligand10.8112.072%
FMMB-04 None (Warhead Only)None (Control)11.5N/A< 5%

Table 1: SAR profiling of FMMB-derived PROTACs. DC50​ represents the concentration at which 50% of the target is degraded. Data demonstrates that the PEG-4 linker (FMMB-02) provides optimal spatial geometry for ternary complex formation with Cereblon.

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Weiss, M. M., et al. "Discovery of the First Clinical Protein Degrader for the Treatment of Autoimmune Indications: Orally Bioavailable and Selective IRAK4 Degrader KT-474." Journal of Medicinal Chemistry, 2024. URL: [Link]

  • Lin, Y., et al. "Discovery of APH02174 as a Highly Selective and Orally Bioavailable IRAK4 Degrader for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, 2025. URL: [Link]

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: 4-Fluoro-3-(methoxymethyl)benzoic Acid as a Strategic Building Block in Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Drug Development Professionals. Executive Summary The rational design of small-molecule therapeutics relies heavily on the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists, and Drug Development Professionals.

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the selection of building blocks that balance target affinity with optimal physicochemical and pharmacokinetic properties. 4-Fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6) is a highly specialized, bifunctional aromatic scaffold. It combines the robust synthetic utility of a benzoic acid core with two strategically placed substituents: a para-fluoro group for metabolic shielding and pKa modulation, and a meta-methoxymethyl (MOM) group that serves as a hydrogen-bond-accepting, non-lipophilic vector for exploring protein binding pockets[1][2].

This application note details the structural rationale, physicochemical profiling, and validated experimental protocols for incorporating this building block into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The architectural value of 4-fluoro-3-(methoxymethyl)benzoic acid lies in the synergistic effects of its substituents, which address common liabilities in hit-to-lead optimization.

The 4-Fluoro Substituent: Metabolic Shielding and Electronic Effects

The carbon-fluorine (C-F) bond is the strongest in organic chemistry, making it highly resistant to enzymatic cleavage[2]. Aromatic hydroxylation by Cytochrome P450 (CYP450) enzymes typically occurs at electron-rich para positions. By installing a fluorine atom at the C4 position, this primary site of metabolic vulnerability is effectively blocked, enhancing the overall half-life of the resulting drug candidate[2][3]. Furthermore, the strong electron-withdrawing nature of fluorine via inductive effects significantly lowers the pKa of the adjacent benzoic acid, which can improve the solubility and membrane permeation of downstream amide or ester derivatives[3].

The 3-(Methoxymethyl) Group: A "Scout" for Pocket Finding

While lipophilic groups (like methyl or ethyl) are often used to fill hydrophobic pockets, they can negatively impact ligand lipophilic efficiency (LLE) and aqueous solubility. The methoxymethyl ( −CH2​OCH3​ ) moiety acts as a non-lipophilic "scout." The oxygen atom provides a hydrogen bond acceptor, offsetting the lipophilic penalty of the carbon atoms. On a non-aromatic system, a methoxymethyl group contributes a Δ(LogD) range of −0.30 to −0.10 , making it significantly less lipophilic than a standard alkyl chain[1].

However, medicinal chemists must remain vigilant regarding its metabolic profile; aliphatic methoxy groups are known soft spots for CYP450-mediated O-demethylation[1][4].

Quantitative Physicochemical Comparison

Table 1: Comparative Profiling of Benzoic Acid Derivatives

Property / FeatureBenzoic Acid4-Fluorobenzoic Acid4-Fluoro-3-(methoxymethyl)benzoic acid
Primary Utility Generic couplingMetabolic blockingPocket exploration + Metabolic blocking
Aromatic CYP450 Liability High (C4 position)Low (Blocked by F)Low (Blocked by F)
Aliphatic CYP Liability NoneNoneModerate (O-demethylation risk)
H-Bond Acceptors 223
Steric Bulk (Meta) MinimalMinimalModerate (sp3 hybridized spacer)

Synthetic Workflows and Application

Fluorobenzoic acids are versatile building blocks, most frequently utilized in late-stage functionalization or modular build-up approaches via amide coupling[5][6]. The presence of the electron-withdrawing fluorine atom slightly activates the carbonyl carbon toward nucleophilic attack once converted to an active ester, making it highly amenable to standard peptide coupling reagents like HATU.

Workflow A 4-fluoro-3-(methoxymethyl) benzoic acid B Amide Coupling (HATU, DIPEA, Amine) A->B Synthesis C Lead Candidate Generation B->C Purification D In Vitro ADME (HLM/MLM Assays) C->D Screening E Metabolite ID (LC-MS/MS) D->E High Clearance F Optimization (Bioisosteric Replacement) E->F O-demethylation identified F->B Iteration

Synthetic and ADME screening workflow for 4-fluoro-3-(methoxymethyl)benzoic acid derivatives.

Protocol 1: Standardized Amide Coupling (HATU-Mediated)

Causality Note: HATU is selected over EDC/HOBt due to its superior efficiency in coupling electronically deactivated or sterically hindered carboxylic acids, ensuring rapid conversion and minimizing epimerization if chiral amines are utilized.

Reagents & Materials:

  • 4-fluoro-3-(methoxymethyl)benzoic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve 4-fluoro-3-(methoxymethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. Rationale: This pre-activation step forms the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium active ester.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir continuously at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl , and brine. Rationale: Acid/base washing removes unreacted amine, acid, and water-soluble urea byproducts from the HATU reagent.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Metabolic Stability Profiling

While the 4-fluoro group protects the aromatic core, the methoxymethyl ether introduces a potential metabolic liability. Cytochrome P450 enzymes can oxidize the methyl group, leading to an unstable hemiacetal that collapses into a phenol or alcohol via O-demethylation[1]. It is critical to evaluate the intrinsic clearance ( CLint​ ) of derivatives early in the discovery pipeline.

Metabolism Core Target Molecule (Fluorinated Core) F_block 4-Fluoro Position (CYP450 Blocked) Core->F_block Oxidation attempt MOM_attack 3-Methoxymethyl (CYP450 O-demethylation) Core->MOM_attack Oxidation attempt Stable Metabolically Stable Core F_block->Stable C-F bond resistance Metabolite Alcohol/Phenol Metabolite MOM_attack->Metabolite Dealkylation

CYP450-mediated metabolic pathways affecting the fluorinated and methoxymethyl motifs.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality Note: This self-validating system utilizes a 0-minute control to establish baseline concentration and a positive control (e.g., Verapamil or Testosterone) to ensure the enzymatic viability of the microsomes.

Reagents & Materials:

  • Human or Mouse Liver Microsomes (HLM/MLM) (20 mg/mL)

  • NADPH Regenerating System (Solution A and B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized test compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4). Ensure final DMSO concentration does not exceed 0.1% to prevent CYP inhibition[7].

  • Incubation: In a 96-well plate, combine the test compound (1 µM) with liver microsomes (final protein concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. Rationale: NADPH is the essential electron donor cofactor required for CYP450 catalytic activity.

  • Time-Course Sampling: At designated time points ( t=0,5,15,30,45,60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein for clean LC-MS injection[7].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 2: Interpretation of Microsomal Stability Data

t1/2​ (minutes)Intrinsic Clearance ( CLint​ )Medicinal Chemistry Action Plan
> 60 min LowProceed to in vivo PK profiling. The MOM group is stable in this specific scaffold context.
15 – 60 min ModerateMonitor closely. Consider steric shielding around the methoxymethyl group to hinder CYP access.
< 15 min HighRapid O-demethylation likely occurring. Consider bioisosteric replacement (e.g., methoxycyclobutane or trifluoromethoxy)[7].

Conclusion

4-Fluoro-3-(methoxymethyl)benzoic acid is a highly strategic building block that allows medicinal chemists to simultaneously address metabolic liabilities and explore target binding pockets. By leveraging the C-F bond to block aromatic oxidation and utilizing the methoxymethyl group to optimize hydrogen bonding without excessive lipophilicity, researchers can efficiently generate high-quality lead compounds. Rigorous in vitro ADME tracking, particularly regarding the aliphatic ether, ensures that the resulting candidates maintain the robust pharmacokinetic profiles required for clinical success.

References

  • 1333834-34-6 | 4-fluoro-3-(methoxymethyl)benzoic acid | Boroncore Source: Boroncore URL:[Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models Source: PMC - NIH URL:[Link]

  • The role of fluorine in medicinal chemistry: Review Article Source: Taylor & Francis URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia.pub URL:[Link]

  • Fluorine-18 labelled building blocks for PET tracer synthesis Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Decarboxylative Cross-Coupling Workflows for 4-Fluoro-3-(methoxymethyl)benzoic Acid

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The functionalization of compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The functionalization of complex aromatic systems is a cornerstone of modern drug discovery. 4-Fluoro-3-(methoxymethyl)benzoic acid (4-F-3-MOM-BA) is a highly versatile, commercially available building block. It features a fluorine atom that serves as a metabolic soft-spot blocker and a methoxymethyl (MOM) ether that modulates solubility and hydrogen-bonding profiles.

While traditional cross-coupling requires the pre-synthesis of unstable organoboron or organostannane reagents, decarboxylative cross-coupling leverages the native carboxylic acid as a traceless activating group[1]. This application note details a robust, bimetallic Palladium/Copper-catalyzed workflow to couple 4-F-3-MOM-BA directly with aryl halides, yielding highly functionalized biaryl scaffolds with exceptional atom economy and operational simplicity.

Scientific Rationale & Mechanistic Insights

The Causality of Bimetallic Catalysis

Extruding CO₂ from electron-neutral or slightly electron-deficient benzoic acids (like 4-F-3-MOM-BA) carries a high activation energy barrier. Relying solely on a Palladium catalyst often leads to sluggish kinetics and catalyst decomposition[2]. To overcome this, we employ a synergistic Pd/Cu bimetallic system pioneered by Gooßen et al. [1].

  • The Copper Cycle (Decarboxylation): Cu₂O reacts with the deprotonated benzoate to form a copper(I) carboxylate. The addition of an exogenous nitrogen ligand (quinoline) stabilizes the copper center, facilitating the thermal extrusion of CO₂ at 160 °C to generate a nucleophilic aryl-copper(I) intermediate.

  • The Palladium Cycle (Cross-Coupling): Simultaneously, a Pd(0) species undergoes oxidative addition into the target aryl halide.

  • Transmetalation: The aryl-copper(I) species transfers the 4-F-3-MOM-aryl moiety to the Pd(II) complex, which subsequently undergoes reductive elimination to forge the new C–C bond[2].

Mechanism cluster_Cu Copper-Mediated Decarboxylation Cycle cluster_Pd Palladium-Catalyzed Cross-Coupling Cycle ArCOOH 4-F-3-MOM-Benzoic Acid Cu_Ar Aryl-Cu(I) Species ArCOOH->Cu_Ar Cu₂O, Base Δ (-CO₂) CO2 CO₂ (Gas) ArCOOH->CO2 Pd_Trans Ar'-Pd(II)-Ar Cu_Ar->Pd_Trans Transfers Aryl Group ArX Aryl Halide (Ar'-X) Pd_Ox Ar'-Pd(II)-X ArX->Pd_Ox Pd(0), Ligand Oxidative Addition Pd_Ox->Pd_Trans Transmetalation Pd_Trans->Cu_Ar CuX return Product Biaryl Product (Ar-Ar') Pd_Trans->Product Reductive Elimination

Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of 4-F-3-MOM-BA.

Quantitative Data: Reaction Optimization

To demonstrate the critical nature of the selected parameters, Table 1 summarizes the optimization data for coupling 4-F-3-MOM-BA with 4-bromotoluene. The data clearly validates the necessity of the bimetallic system and the specific solvent mixture.

EntryPalladium CatalystCopper Co-CatalystSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ / XPhosNoneNMP1600%Pd alone cannot mediate decarboxylation of this substrate.
2NoneCu₂ONMP1600%Cu alone cannot perform the oxidative addition to the aryl halide.
3Pd(OAc)₂ / XPhosCu₂OToluene110<5%Temperature is too low to overcome the decarboxylation energy barrier.
4Pd(OAc)₂ / XPhosCu₂ONMP16045%Significant protodecarboxylation observed; Cu intermediate is unstable.
5 Pd(OAc)₂ / XPhos Cu₂O NMP / Quinoline (5:1) 160 88% Quinoline stabilizes the Ar-Cu(I) species, preventing protonation.

Experimental Protocol: Decarboxylative Biaryl Synthesis

Workflow Visualization

Workflow Step1 Step 1: Preparation Glovebox Setup Weigh 4-F-3-MOM-BA, Pd/Cu catalysts, Base Step2 Step 2: Reaction Solvent: NMP/Quinoline Heat to 160°C Stir 16-24 h Step1->Step2 Step3 Step 3: IPC 19F NMR & GC-MS Check for protodecarboxylation Monitor Ar-X consumption Step2->Step3 Step4 Step 4: Workup Cool to RT Filter through Celite Quench with NH4Cl Step3->Step4 Step5 Step 5: Purification Flash Chromatography Silica Gel (Hex/EtOAc) Isolate Biaryl Step4->Step5

Step-by-step workflow for the synthesis and isolation of biaryl products.

Materials & Reagents
  • Nucleophile Precursor: 4-Fluoro-3-(methoxymethyl)benzoic acid (1.5 equiv)

  • Electrophile: Aryl bromide or chloride (1.0 equiv)

  • Catalysts: Pd(OAc)₂ (5 mol%), Cu₂O (10 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₂CO₃ (anhydrous, 2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) / Quinoline (5:1 ratio, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL pressure vial with 4-F-3-MOM-BA (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), XPhos (0.10 mmol), and Cu₂O (0.10 mmol).

  • Electrophile & Solvent Addition: Add the aryl halide (1.0 mmol). If the aryl halide is a liquid, add it after the solvents. Add anhydrous NMP (4.0 mL) and Quinoline (0.8 mL).

  • Reaction Initiation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 160 °C. Stir vigorously (800 rpm) for 16–24 hours.

  • In-Process Control (IPC): At the 4-hour mark, withdraw a 50 µL aliquot. Dilute with EtOAc, filter through a micro-plug of silica, and analyze via GC-MS and ¹⁹F NMR (See Self-Validating Systems below).

  • Workup (Critical Step): Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove insoluble metal salts.

    • Causality Note:Do NOT use HCl to wash the organic layer. The methoxymethyl (MOM) ether is acid-sensitive. Wash the organic layer with saturated aqueous NH₄Cl (3 × 15 mL) to remove NMP and neutralize the base without cleaving the MOM group.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Trustworthiness: Self-Validating Systems & Troubleshooting

To ensure the protocol is a self-validating system, researchers must monitor the reaction for specific mechanistic failure points. The presence of the fluorine atom on 4-F-3-MOM-BA provides a powerful diagnostic tool.

¹⁹F NMR Reaction Monitoring

Instead of relying solely on TLC, ¹⁹F NMR provides a quantitative, self-validating snapshot of catalyst health:

  • Signal 1 (Starting Material): The intact 4-F-3-MOM-BA will show a distinct ¹⁹F resonance.

  • Signal 2 (Desired Product): The cross-coupled biaryl product will exhibit a shifted ¹⁹F signal due to the change in the electronic environment at the para-position.

  • Signal 3 (Protodecarboxylation Side-Product): If the transmetalation step fails, the aryl-copper intermediate will abstract a proton, yielding 2-fluoro-1-(methoxymethyl)benzene.

Troubleshooting Logic: If ¹⁹F NMR reveals >20% protodecarboxylation relative to the product, the Palladium catalytic cycle is turning over too slowly.

  • Solution: Ensure the aryl halide is not sterically hindered to the point of preventing oxidative addition. Verify the integrity of the XPhos ligand, as oxidized phosphine (phosphine oxide) will fail to support the Pd(0) species, leaving the Ar-Cu(I) intermediate stranded until it protonates.

References

  • Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. URL:[Link]

  • Myers, A. G., Tanaka, D., & Mannion, M. R. (2002). Development of a Decarboxylative Palladation Reaction and Its Use in a Heck-type Olefination of Arene Carboxylates. Journal of the American Chemical Society, 124(38), 11250-11251. URL:[Link]

  • Daley, R. A., et al. (2019). Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides. Organic Letters, 21(12), 4734-4738. URL:[Link]

  • Wikipedia Contributors. (2023). Decarboxylative cross-coupling. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Method

Application Notes and Protocols for the Incorporation of 4-Fluoro-3-(methoxymethyl)benzoic Acid in Active Pharmaceutical Ingredients

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] 4-Fluoro-3-(methoxymethyl)benzoic acid has emerged as a particularly valuable building block, combining the electronic effects of a fluorine atom with the steric and polarity-modulating properties of a methoxymethyl group. This guide provides an in-depth exploration of this reagent, detailing its physicochemical properties and providing robust, field-proven protocols for its incorporation into complex molecular scaffolds relevant to active pharmaceutical ingredient (API) development.[5][6] The methodologies presented herein, including amide bond formation and Suzuki-Miyaura cross-coupling, are designed for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile synthon.

Introduction: The Strategic Advantage of Fluorination

Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound impact of this element on drug design.[2][3] The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity alters the electronic landscape of a molecule without a significant steric penalty.[7][8] These characteristics can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[9]

  • Increased Lipophilicity: Fluorine substitution often increases a molecule's ability to permeate biological membranes, which can improve bioavailability.[3][9]

  • Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, affecting solubility and target interaction.[7]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, enhancing potency.[5]

4-Fluoro-3-(methoxymethyl)benzoic acid capitalizes on these benefits. The fluorine atom at the 4-position exerts a strong inductive effect, while the adjacent methoxymethyl group at the 3-position introduces a flexible, moderately polar element that can be used to probe binding pockets and improve solubility profiles. This unique substitution pattern makes it an attractive starting point for the synthesis of novel APIs.

Physicochemical Properties

A thorough understanding of a building block's properties is critical for reaction design and optimization. The key physicochemical data for 4-fluoro-3-(methoxymethyl)benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₉FO₃[10]
Molecular Weight 184.16 g/mol N/A
CAS Number 1333834-34-6[10][11]
Melting Point 205.0 - 209.0 °C[12]
Calculated logP 1.9[13]
Appearance Solid[12]

Note: The molecular formula and CAS number for the methoxy analog (4-fluoro-3-methoxybenzoic acid) are C8H7FO3 and 82846-18-2, respectively, with a molecular weight of 170.14 g/mol .[12][13][14][15] The data presented here is for the methoxymethyl derivative where applicable.

Core Synthetic Protocols for API Elaboration

The carboxylic acid moiety of 4-fluoro-3-(methoxymethyl)benzoic acid is the primary handle for synthetic elaboration. The following sections provide detailed protocols for two of the most powerful and widely used transformations in medicinal chemistry: amide coupling and Suzuki-Miyaura cross-coupling.

Protocol 1: Amide Bond Formation via Carbodiimide-Mediated Coupling

Rationale: The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry, enabling the linkage of carboxylic acids with a vast array of commercially available amines to generate novel chemical entities.[16] Carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly efficient activators of carboxylic acids. The reaction is often performed with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure to minimize side reactions, particularly racemization in chiral substrates, and improve yields.[17][18]

Experimental Workflow Diagram:

Amide_Coupling_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_acid Dissolve Benzoic Acid Derivative & Amine in Anhydrous DCM cool Cool Reaction Mixture to 0°C prep_acid->cool prep_reagents Prepare EDC & HOBt solutions (if not added as solids) add_base Add Base (e.g., DIPEA) cool->add_base add_edc Add EDC & HOBt add_base->add_edc stir Stir at RT for 12-24h add_edc->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Wash (1M HCl, sat. NaHCO₃, Brine) monitor->quench dry Dry (Na₂SO₄), Filter, Concentrate quench->dry purify Purify via Column Chromatography dry->purify product Final Amide Product purify->product

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials:

ReagentPurposeTypical Equivalents
4-Fluoro-3-(methoxymethyl)benzoic acidStarting Material1.0
Primary or Secondary AmineCoupling Partner1.1 - 1.2
EDC·HClCoupling Reagent1.2
HOBt or OxymaPureAdditive1.2
DIPEA or TriethylamineNon-nucleophilic Base2.5
Anhydrous DCM or DMFSolvent-

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluoro-3-(methoxymethyl)benzoic acid (1.0 eq.). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be added as a co-solvent.

  • Reagent Addition: Add the desired amine (1.1 eq.) followed by HOBt (1.2 eq.).

  • Cooling: Place the flask in an ice-water bath and cool the stirred solution to 0 °C.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture. After 2 minutes, add EDC·HCl (1.2 eq.) portion-wise over 5 minutes, ensuring the internal temperature remains below 5 °C. The O-acylisourea intermediate forms during this step.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[18]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl motifs prevalent in many APIs.[19] While aryl bromides and iodides are traditional substrates, the activation of the strong C-F bond is more challenging and requires specialized catalyst systems.[20] Modern palladium precatalysts paired with sterically hindered phosphine ligands (e.g., SPhos) have shown great efficacy in coupling aryl fluorides with a broad range of arylboronic acids.[20][21]

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_setup 1. Inert Atmosphere Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification setup_flask Add Reagents to Schlenk Flask: - Benzoic Acid Derivative - Boronic Acid - Pd Catalyst & Ligand - Base (K₃PO₄) purge Evacuate & Backfill with Inert Gas (3x) setup_flask->purge add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O) purge->add_solvent heat Heat Reaction to 80-110°C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc & Water, Separate Layers, Extract cool->extract dry Combine Organics, Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Final Biaryl Product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling of an aryl fluoride.

Materials:

ReagentPurposeTypical Equivalents / Mol%
4-Fluoro-3-(methoxymethyl)benzoic acidStarting Material1.0
Arylboronic AcidCoupling Partner1.2 - 1.5
Palladium Catalyst (e.g., Pd(OAc)₂)Catalyst2-5 mol%
Ligand (e.g., SPhos)Stabilizes Catalyst4-10 mol%
Base (e.g., K₃PO₄)Activates Boronic Acid2.0 - 3.0
Degassed 1,4-Dioxane/WaterSolvent-

Step-by-Step Methodology:

  • Inert Setup: To a flame-dried Schlenk flask, add 4-fluoro-3-(methoxymethyl)benzoic acid (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).[20]

  • Purging: Seal the flask with a septum and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to a concentration of 0.1-0.2 M.[22]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Upon completion, which typically takes 4-18 hours, cool the reaction to room temperature.

  • Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.

Analytical Characterization of Final Products

Confirmation of the successful incorporation of the 4-fluoro-3-(methoxymethyl)benzoyl moiety requires standard analytical techniques.

  • NMR Spectroscopy: ¹H NMR should be used to confirm the presence of the aromatic protons and the methoxymethyl group (singlet around 3.9 ppm and a singlet for the benzylic CH₂). ¹³C NMR will confirm the carbon skeleton. Crucially, ¹⁹F NMR should be employed to confirm the presence of the fluorine atom and to check for any undesired defluorination.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and exact mass of the synthesized API.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound, which is a critical parameter for any potential API.

Conclusion

4-Fluoro-3-(methoxymethyl)benzoic acid is a highly functionalized and synthetically tractable building block for modern drug discovery. Its unique electronic and steric properties offer chemists a valuable tool for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and potency profiles of lead compounds. The robust protocols for amide coupling and Suzuki-Miyaura cross-coupling detailed in this guide provide a solid foundation for researchers to confidently incorporate this versatile moiety into their synthetic programs, accelerating the development of next-generation active pharmaceutical ingredients.

References

  • Title: Fluoro Benzoic Acid Global Active Suppliers and Exporters Directory Source: The Trade Vision URL: [Link]

  • Title: 4-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 598436 Source: PubChem URL: [Link]

  • Title: 4-fluoro-3-methoxybenzoic acid - 82846-18-2, C8H7FO3, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: 4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid | C9H6F4O3 | CID 107876691 Source: PubChem URL: [Link]

  • Title: An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis Source: Quick Company URL: [Link]

  • Title: China Suppliers of Fluoro Benzoic Acid Source: The Trade Vision URL: [Link]

  • Title: Fluorination Remains Key Challenge in API Synthesis Source: Pharmaceutical Technology URL: [Link]

  • Title: Advances in Fluorination Chemistry for API Synthesis Source: Pharmaceutical Technology URL: [Link]

  • Title: 4-fluoro-3-(methoxymethyl)benzoic acid - C9H9FO3 Source: Chemspace URL: [Link]

  • Title: Synthesis of 3-fluoro-4-hydroxy benzoic acid Source: PrepChem.com URL: [Link]

  • Title: Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound Source: Global Scientific Journal URL: [Link]

  • Title: Fluorochemical-Based Active Pharmaceutical Ingredients(APIs) Source: AGC Chemicals URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC Source: PMC URL: [Link]

  • Title: Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction Source: Nature URL: [Link]

  • Title: Advances in Fluorination Chemistry for API Synthesis Source: Hovione URL: [Link]

  • Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2 Source: ACS Publications URL: [Link]

  • Title: Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction Source: MDPI URL: [Link]

  • Title: Z-L-PHG-VAL-OME Source: Organic Syntheses URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC URL: [Link]

Sources

Application

Application Note: 4-Fluoro-3-(methoxymethyl)benzoic Acid as a Privileged Scaffold in the Development of Novel SDHI Fungicides and Diamide Insecticides

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound: 4-Fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6) Executive Summary & Structural Rationale In the highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Compound: 4-Fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6)

Executive Summary & Structural Rationale

In the highly regulated landscape of modern crop protection, the design of novel active ingredients requires an exquisite balance between target-site potency, systemic mobility in plants, and environmental biodegradability. 4-Fluoro-3-(methoxymethyl)benzoic acid has emerged as a highly versatile, tri-functional building block for synthesizing next-generation agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine Receptor (RyR) modulator insecticides [3].

The strategic substitution pattern of this scaffold provides three distinct pharmacological and physicochemical advantages:

  • C4-Fluorine Atom: The incorporation of fluorine at the para position blocks cytochrome P450-mediated aromatic hydroxylation—a primary metabolic detoxification route in both insects and fungal pathogens. This halogenation significantly enhances the in vivo half-life and cuticular penetration of the active ingredient without drastically increasing molecular weight [1].

  • C3-Methoxymethyl Ether: Unlike fully halogenated alkyl groups (e.g., trifluoromethyl) which can lead to extreme environmental persistence, the methoxymethyl group provides a "sweet spot" of moderate lipophilicity and biodegradability. The oxygen atom acts as a critical hydrogen bond acceptor within the target binding pocket (e.g., the ubiquinone binding site of Complex II) [2].

  • C1-Carboxylic Acid: Serves as the primary synthetic handle, enabling high-yielding amidation reactions with complex heterocyclic amines to form the final active ingredient.

Physicochemical Profiling

Summarized below are the core properties of the scaffold and their direct causality in agrochemical design:

PropertyValueCausality in Agrochemical Design
Molecular Weight 184.16 g/mol Low baseline MW allows for extensive downstream elaboration without exceeding the ~500 Da limit required for optimal cuticular and translaminar penetration.
LogP (Predicted) ~1.8 – 2.1Provides an ideal balance of aqueous solubility (for tank-mix formulation) and lipophilicity (for systemic mobility in the plant xylem).
H-Bond Donors 1 (-COOH)Consumed during the amidation step, resulting in a highly permeable, neutral amide active ingredient.
H-Bond Acceptors 3 (F, O, O)The ether oxygen specifically enhances target-site binding affinity via hydrogen bonding with critical amino acid residues (e.g., Tyrosine/Tryptophan) in the target protein.

Synthetic Workflows & Experimental Protocols

To translate this building block into a viable active ingredient, the carboxylic acid must be activated and coupled with a target amine (e.g., a substituted pyrazole for SDHI fungicides). The following protocols are designed for scalability, prioritizing causality in reagent selection and incorporating self-validating In-Process Controls (IPCs).

Protocol A: Scalable Activation via Acyl Chloride Formation

Causality: While coupling reagents like HATU or EDC are standard in medicinal chemistry, they are prohibitively expensive and generate difficult-to-remove byproducts at the pilot-plant scale. Thionyl chloride ( SOCl2​ ) in toluene is selected here because the gaseous byproducts ( HCl and SO2​ ) are easily scrubbed, and the high boiling point of toluene drives the reaction to completion.

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser attached to a caustic scrubber (to neutralize SO2​ / HCl ), and a nitrogen inlet.

  • Reagent Loading: Suspend 4-fluoro-3-(methoxymethyl)benzoic acid (10.0 g, 54.3 mmol) in anhydrous toluene (100 mL).

  • Catalysis: Add exactly 3 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl2​ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the carboxylic acid to the acyl chloride.

  • Activation: Dropwise, add thionyl chloride (5.9 mL, 81.4 mmol, 1.5 eq) over 15 minutes at room temperature.

  • Heating: Gradually heat the mixture to 80°C and stir for 3 hours. The suspension will become a clear, homogeneous solution as the acyl chloride forms.

  • Self-Validating IPC: Withdraw a 50 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze via LC-MS. Validation: The complete disappearance of the starting material mass ( m/z 185.16 [M+H]+ ) and the appearance of the methyl ester mass ( m/z 199.19 [M+H]+ ) confirms 100% conversion.

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove toluene and excess SOCl2​ . The resulting crude 4-fluoro-3-(methoxymethyl)benzoyl chloride is used immediately in Protocol B without further purification.

Protocol B: Anhydrous Amidation

Causality: Anhydrous conditions using N,N-diisopropylethylamine (DIPEA) are chosen over biphasic Schotten-Baumann conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the starting benzoic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (e.g., 3-amino-1-methylpyrazole, 50.0 mmol) and DIPEA (14.2 mL, 81.4 mmol, 1.5 eq) in anhydrous dichloromethane (DCM, 100 mL) under nitrogen. Cool the flask to 0°C using an ice bath. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the target amine.

  • Coupling: Dissolve the crude acyl chloride from Protocol A in anhydrous DCM (50 mL) and add it dropwise to the amine solution over 30 minutes, maintaining the internal temperature below 5°C.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 hours.

  • Self-Validating IPC: Analyze a crude aliquot via LC-MS. Validation: The chromatogram must show the target benzamide product peak with the corresponding [M+H]+ ion, and the complete consumption of the target amine.

  • Workup: Wash the organic layer sequentially with 1M HCl (50 mL) to remove excess DIPEA, saturated aqueous NaHCO3​ (50 mL) to neutralize any residual acid, and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude agrochemical active ingredient.

Mandatory Visualizations

Synthetic Workflow Diagram

SynthWorkflow SM 4-Fluoro-3-(methoxymethyl) benzoic acid (CAS: 1333834-34-6) Activation Activation Step SOCl2, cat. DMF, Toluene, 80°C SM->Activation Intermediate Acyl Chloride Intermediate (Highly Reactive) Activation->Intermediate Coupling Amidation Step R-NH2, DIPEA, DCM, 0°C to RT Intermediate->Coupling IPC IPC: MeOH Quench LC-MS validates conversion Intermediate->IPC Aliquot testing Product Novel Benzamide Agrochemical (Active Ingredient) Coupling->Product

Fig 1: Scalable synthetic workflow for benzamide agrochemicals featuring self-validating IPCs.

Mode of Action: SDHI Pathway Inhibition

When the synthesized benzamide is applied as a fungicide, it acts as a Succinate Dehydrogenase Inhibitor (SDHI). The methoxymethyl ether group anchors the molecule within the ubiquinone binding pocket of mitochondrial Complex II.

SDHI_MoA Succinate Succinate ComplexII Complex II (SDH) Ubiquinone Binding Site Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (CoQ10) ComplexII->Ubiquinone Electron Transfer ComplexII->Ubiquinone Blocked Agrochemical Benzamide Agrochemical (Active Ingredient) Agrochemical->ComplexII Competitive Inhibition CellDeath Energy Depletion & Fungal Cell Death Agrochemical->CellDeath Induces Respiration Fungal Respiration (ATP Production) Ubiquinone->Respiration Respiration->CellDeath Normal Pathway

Fig 2: Mechanism of action for SDHI fungicides targeting the mitochondrial Complex II.

References

  • Jeschke, P. (2010). "The unique role of halogen substituents in the design of modern agrochemicals." Pest Management Science, 66(1), 10-27. URL:[Link]

  • Kim, J. Y., et al. (2025). "Multiscale Model-Driven Discovery of Insecticides for Sustainable Agriculture: A Demonstration of Product-by-Design Approach." ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Boroncore Product Catalog. "4-fluoro-3-(methoxymethyl)benzoic acid (CAS 1333834-34-6)." Boroncore LLC. URL:[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-fluoro-3-(methoxymethyl)benzoic acid synthesis

Technical Support Center: 4-Fluoro-3-(methoxymethyl)benzoic Acid Synthesis Welcome to the technical support guide for the synthesis of 4-fluoro-3-(methoxymethyl)benzoic acid. This resource is designed for researchers, ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoro-3-(methoxymethyl)benzoic Acid Synthesis

Welcome to the technical support guide for the synthesis of 4-fluoro-3-(methoxymethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.

Section 1: Overview of Recommended Synthetic Strategy

The synthesis of 4-fluoro-3-(methoxymethyl)benzoic acid is most reliably achieved through a two-step process starting from 4-fluoro-3-methylbenzoic acid. This pathway involves a selective radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with methoxide. This route is often preferred over alternatives due to its selectivity and the relatively mild conditions used in the second step.

The core logic behind this strategy is the selective functionalization of the methyl group, which is activated for radical halogenation, while the carboxylic acid group remains protected, often as a salt, or is less reactive under these conditions. The subsequent SN2 reaction provides a clean conversion to the desired methoxymethyl ether.[1]

Overall Reaction Pathway

Synthetic_Pathway SM 4-Fluoro-3-methylbenzoic Acid (Starting Material) INT 4-Fluoro-3-(bromomethyl)benzoic Acid (Intermediate) SM->INT 1. NBS, AIBN 2. Chlorobenzene, Reflux FP 4-Fluoro-3-(methoxymethyl)benzoic Acid (Final Product) INT->FP 1. NaOMe, Methanol 2. Reflux Troubleshooting_Flowchart decision decision solution solution start Low Overall Yield d1 Which step has low yield? start->d1 bromination_issue Bromination (Step 1) Issues d1->bromination_issue Step 1 substitution_issue Substitution (Step 2) Issues d1->substitution_issue Step 2 d_bromo Multiple Byproducts? bromination_issue->d_bromo d_sub Incomplete Reaction? substitution_issue->d_sub sol_initiator Check Initiator Quality & Stoichiometry d_bromo->sol_initiator Yes sol_conditions_bromo Ensure Anhydrous Solvent & Consistent Reflux d_bromo->sol_conditions_bromo No sol_methoxide Use Fresh/Dry NaOMe & Anhydrous Methanol d_sub->sol_methoxide Yes sol_time Increase Reflux Time & Monitor by TLC d_sub->sol_time No

Caption: A decision tree for troubleshooting low yield issues in the synthesis.

Section 3: Detailed Experimental Protocol

This protocol is a baseline and may require optimization based on your specific laboratory conditions and scale.

Step 1: Synthesis of 4-Fluoro-3-(bromomethyl)benzoic Acid
Reagent/MaterialMolar Eq.Example Amount (10g scale)Purity Notes
4-Fluoro-3-methylbenzoic Acid1.010.0 g>98%
N-Bromosuccinimide (NBS)1.0512.1 gRecrystallize from water if purity is suspect
AIBN0.020.21 gUse fresh, store cold and dark
Chlorobenzene-100 mLAnhydrous grade

Methodology:

  • To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-3-methylbenzoic acid (10.0 g), N-Bromosuccinimide (12.1 g), and chlorobenzene (100 mL).

  • Add the radical initiator AIBN (0.21 g).

  • Heat the mixture to reflux (approx. 132°C) under a nitrogen atmosphere. The reaction should be stirred vigorously. [1]4. Maintain reflux for 4-6 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold chlorobenzene.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-fluoro-3-(bromomethyl)benzoic acid, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-Fluoro-3-(methoxymethyl)benzoic Acid
Reagent/MaterialMolar Eq.Example Amount (from 10g scale)Purity Notes
4-Fluoro-3-(bromomethyl)benzoic Acid1.0~15.0 g (crude from Step 1)Use directly from previous step
Sodium Methoxide (NaOMe)1.55.2 gFreshly opened or prepared
Methanol-150 mLAnhydrous grade

Methodology:

  • Dissolve the crude 4-fluoro-3-(bromomethyl)benzoic acid (~15.0 g) in anhydrous methanol (150 mL) in a dry round-bottom flask equipped with a reflux condenser.

  • Carefully add sodium methoxide (5.2 g) in portions. The addition may be exothermic.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess sodium methoxide by adding 1M HCl dropwise until the pH is approximately 2-3. This will precipitate the product.

  • Add water (100 mL) to the mixture to dissolve the sodium bromide salts.

  • Filter the precipitated solid product. Wash the solid with cold water to remove any remaining salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-fluoro-3-(methoxymethyl)benzoic acid. Dry the final product under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q: Are there viable alternative synthetic routes? A: Yes, other routes exist, though they may present different challenges. One alternative involves a Grignard reaction. You could start with 1-bromo-4-fluoro-3-(methoxymethyl)benzene, form the Grignard reagent with magnesium, and then quench with solid carbon dioxide (dry ice) followed by an acidic workup. [2]This route avoids handling NBS but requires strictly anhydrous conditions for the Grignard formation. Another possibility is the oxidation of 4-fluoro-3-(methoxymethyl)benzyl alcohol, though this requires an additional step to prepare the alcohol precursor. [3][4] Q: What is the best way to purify the final product for high-purity applications? A: For most applications (>98% purity), recrystallization from an ethanol/water or ethyl acetate/hexane solvent system is sufficient. For very high purity requirements (>99.5%), column chromatography on silica gel may be necessary. A gradient elution from hexane to ethyl acetate is typically effective at separating any remaining starting materials or byproducts.

Q: Can I use a different base/nucleophile in Step 2? A: While sodium methoxide in methanol is the most direct method, other alkoxides like sodium ethoxide in ethanol would yield the corresponding ethoxymethyl ether. Using a stronger, non-nucleophilic base like sodium hydride (NaH) to first deprotonate methanol in situ to form sodium methoxide is also an effective strategy, particularly for ensuring completely anhydrous conditions, but requires greater handling precautions.

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.).
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). Global Scientific Journal.
  • Synthesis of 4-methoxymethylbenzoic acid. (2017). The Royal Society of Chemistry.
  • Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid. (n.d.). Benchchem.
  • Selective oxidation of benzyl alcohols to benzoic acid catalyzed by eco-friendly cobalt thioporphyrazine catalyst supported on silica-coated magnetic nanospheres. (2017). PubMed.
  • Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. (2023). MDPI.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-fluoro-3-(methoxymethyl)benzoic acid

Welcome to the technical support center for 4-fluoro-3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-fluoro-3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these experimental hurdles. Our approach is rooted in established physicochemical principles and field-proven formulation strategies.

Understanding the Challenge: Physicochemical Profile

Before diving into troubleshooting, it's crucial to understand the inherent properties of 4-fluoro-3-(methoxymethyl)benzoic acid that contribute to its low aqueous solubility. While experimental data for this specific molecule is not extensively published, we can infer its characteristics from its structure and data from analogous compounds.

The molecule is a substituted benzoic acid. The presence of a carboxylic acid group suggests that its solubility will be highly dependent on pH. The fluorine and methoxymethyl substituents on the benzene ring increase its lipophilicity (hydrophobicity), which generally leads to lower solubility in water.

Table 1: Physicochemical Properties of 4-fluoro-3-(methoxymethyl)benzoic acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Related)LogP (Predicted/Related)Aqueous Solubility (Related Compounds)
4-fluoro-3-(methoxymethyl)benzoic acidC9H9FO3184.16~3.5 - 4.5 (estimated)~2.0 - 2.5 (estimated)Not available
4-Fluorobenzoic acidC7H5FO2140.114.14[1]1.856[2]1200 mg/L[3]
3-Fluorobenzoic acidC7H5FO2140.113.86[1][4]2.163[4]Very soluble
2-Fluorobenzoic acidC7H5FO2140.113.27[1][2][5]1.856[2]7.2 g/L[6]
Benzoic AcidC7H6O2122.124.20[2]1.87[2]0.142 g/100g in distilled water[7][8]
4-fluoro-3-methoxybenzoic acidC8H7FO3170.14Not available1.9 (predicted)[9][10]Not available

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of 4-fluoro-3-(methoxymethyl)benzoic acid in a neutral aqueous buffer (e.g., PBS pH 7.4) is cloudy and appears to have precipitated. Why is this happening and what can I do?

A1: This is a common observation for carboxylic acids with significant lipophilicity. The low solubility at neutral pH is the primary cause.

Causality: At a neutral pH of 7.4, which is significantly above the estimated pKa of the carboxylic acid group (~3.5-4.5), the majority of the molecules will be in their deprotonated, carboxylate form (R-COO⁻). While the carboxylate is more polar than the protonated carboxylic acid, the overall solubility is still limited by the hydrophobic nature of the substituted benzene ring. In essence, at neutral pH, you are likely exceeding the intrinsic solubility of the compound.

Troubleshooting Workflow:

start Precipitation at Neutral pH ph_adjustment pH Adjustment Strategy Increase pH to deprotonate the carboxylic acid, forming the more soluble carboxylate salt. start->ph_adjustment Primary Approach cosolvent Co-solvent Addition Introduce a water-miscible organic solvent to increase the solvent polarity. start->cosolvent Alternative/Combined Approach formulation Advanced Formulation Employ excipients to enhance solubility. start->formulation For Persistent Issues

Caption: Initial troubleshooting steps for precipitation at neutral pH.

Step-by-Step Protocol 1: pH Adjustment for Solubility Enhancement

  • Prepare a concentrated stock solution in a basic aqueous medium. Instead of directly dissolving in a neutral buffer, first, dissolve the compound in a small amount of a basic solution, such as 0.1 M NaOH. The high pH will ensure complete deprotonation to the more soluble carboxylate salt.

  • Titrate to the desired final pH. Slowly add your target buffer (e.g., PBS) to the basic stock solution while monitoring the pH. This gradual pH change can help prevent precipitation.

  • Observe for any signs of precipitation. If the solution remains clear at your target pH and concentration, you have successfully prepared your working solution. If precipitation occurs, the concentration may still be too high for that specific pH, and you may need to consider a lower concentration or a different strategy.

Note: The solubility of benzoic acid itself shows a complex relationship with pH, with some studies indicating slightly higher solubility in acidic pH compared to basic pH, while others show increased solubility in basic environments due to salt formation.[7][8][11] For substituted, more lipophilic benzoic acids, leveraging the formation of the carboxylate salt at higher pH is a standard and effective initial approach.[12][13]

Q2: I need to prepare a solution for an in-vitro assay but am concerned about the effects of high pH or organic solvents on my cells. What are my options?

A2: This is a valid concern, as both high pH and organic solvents can be cytotoxic. In such cases, formulation strategies using biocompatible excipients are recommended.

Causality: When direct pH adjustment or the use of co-solvents is not feasible due to biological constraints, the focus shifts to creating a more favorable microenvironment for the drug molecule within the aqueous medium.

Troubleshooting Workflow:

start Biocompatibility Constraints cyclodextrin Cyclodextrin Complexation Encapsulate the lipophilic portion of the molecule in the hydrophobic core of a cyclodextrin. start->cyclodextrin Common & Effective surfactant Surfactant Micelles Incorporate the compound into micelles formed by surfactants at a concentration above their critical micelle concentration (CMC). start->surfactant Alternative Approach lipid Lipid-Based Formulations For highly lipophilic compounds, dissolve in a lipid-based system like a self-emulsifying drug delivery system (SEDDS). start->lipid For High LogP Compounds

Caption: Biocompatible formulation strategies.

Step-by-Step Protocol 2: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[14][15]

  • Select an appropriate cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Prepare a stock solution of the cyclodextrin. Dissolve the HP-β-CD in your aqueous buffer at the desired concentration (e.g., 10-20% w/v).

  • Add the 4-fluoro-3-(methoxymethyl)benzoic acid. Add the powdered compound to the cyclodextrin solution.

  • Facilitate complexation. Stir or sonicate the mixture at room temperature for several hours to overnight to allow for the formation of the inclusion complex.

  • Filter the solution. Use a 0.22 µm syringe filter to remove any undissolved compound. The clear filtrate is your working solution.

Q3: I have tried pH adjustment and co-solvents, but the solubility is still too low for my required concentration. What other chemical modification or formulation strategies can I consider?

A3: When basic methods are insufficient, more advanced strategies may be necessary. These can involve chemical modification of the compound or more complex formulation approaches.

Causality: The fundamental limitation is the energy barrier for a hydrophobic molecule to be solvated by water. Advanced strategies aim to either chemically modify the molecule to be more hydrophilic or to create a more sophisticated delivery system.

Advanced Strategies:

  • Salt Formation: This is a common and effective method for increasing the solubility of acidic or basic drugs.[12][16] For an acidic compound like 4-fluoro-3-(methoxymethyl)benzoic acid, forming a salt with a pharmaceutically acceptable cation (e.g., sodium, potassium) can significantly improve its aqueous solubility and dissolution rate.[12]

    • Protocol: Dissolve the benzoic acid derivative in a suitable solvent (e.g., ethanol). Add an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) dissolved in the same solvent. The salt will precipitate and can be isolated, or the resulting solution can be used directly after solvent evaporation and redissolution in water.

  • Co-crystallization: This involves forming a crystalline solid that consists of the active compound and a co-former in a specific stoichiometric ratio.[17][18] Carboxylic acids are often used as co-formers to improve the solubility of other drugs.[17] In this case, you would seek a co-former that can interact with your compound via non-covalent bonds (e.g., hydrogen bonds) and improve its overall dissolution properties.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective.[15][19][20] These formulations, which can include oils, surfactants, and co-solvents, can keep the drug in a solubilized state in the gastrointestinal tract, enhancing absorption.[19][20] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that spontaneously form fine emulsions in aqueous media.[14][19]

  • Amorphous Solid Dispersions: By dispersing the crystalline drug in a polymer matrix, an amorphous, non-crystalline form can be created.[12][15] This amorphous state has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the stable crystalline form.[12]

Summary of Troubleshooting Approaches

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid to the more soluble carboxylate salt.[11][13]Simple, effective for ionizable compounds.pH may not be compatible with biological systems; risk of precipitation if pH changes.
Co-solvents Reducing the polarity of the aqueous medium.[14]Can significantly increase solubility.May be toxic to cells; can affect protein structure and function.
Salt Formation Creates a more soluble ionic form of the compound.[12][16]Can dramatically increase solubility and dissolution rate.Requires chemical modification; the salt may have different stability properties.
Cyclodextrins Encapsulation of the hydrophobic part of the molecule.[14][15]Biocompatible; can improve stability.Can be expensive; may not be suitable for all molecules.
Surfactants Incorporation into micelles.[14][20]Effective at low concentrations (above CMC).Can be cytotoxic at higher concentrations.
Lipid-Based Systems Solubilization in a lipid vehicle.[15][19][20]Excellent for highly lipophilic compounds; can enhance bioavailability.Complex formulations; may have stability issues.

References

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017).
  • Oliveira, R. et al. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents.
  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility.
  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid.
  • Gavan, A. et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Singh, A. et al. (n.d.).
  • Benchchem. (n.d.). 2-Fluorobenzoic Acid: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis.
  • Singh, A. et al. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K)
  • PubChem. (n.d.). 4-Fluoro-3-(trifluoromethoxymethyl)benzoic acid.
  • ACS Publications. (2025).
  • Patsnap Eureka. (2025).
  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid.
  • ChemSynthesis. (2025). 4-fluoro-3-methoxybenzoic acid.
  • UNT Digital Library. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • WuXi AppTec DMPK. (2024).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025).
  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. (2019).
  • MilliporeSigma. (n.d.). 4-Fluoro-3-methylbenzoic acid 97%.
  • OSTI.GOV. (1991).
  • PMC. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • BLD Pharm. (n.d.). 1333834-34-6|4-Fluoro-3-(methoxymethyl)benzoic acid.
  • ResearchGate. (2018). (PDF) Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • EPA. (n.d.). 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzoic acid.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Benchchem. (n.d.). 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2.
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019).
  • PubChemLite. (n.d.). 4-fluoro-3-methoxybenzoic acid (C8H7FO3).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-3-methoxybenzoic Acid | 82846-18-2.
  • Wikipedia. (n.d.). 3-Fluorobenzoic acid.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-(methoxycarbonyl)benzoic acid | 41684-09-7.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 4-fluoro-3-(methoxymethyl)benzoic Acid Chromatography

Welcome to the technical support center for optimizing the chromatographic analysis of 4-fluoro-3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the chromatographic analysis of 4-fluoro-3-(methoxymethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar aromatic carboxylic acids. Here, we will delve into the causality behind experimental choices, providing you with the expertise to overcome common chromatographic challenges.

Understanding the Analyte: 4-fluoro-3-(methoxymethyl)benzoic acid

Before we dive into troubleshooting, let's understand the key physicochemical properties of our analyte, 4-fluoro-3-(methoxymethyl)benzoic acid (Molecular Formula: C9H9FO3).[1] As a carboxylic acid, its retention behavior in reversed-phase HPLC is highly dependent on the pH of the mobile phase. The presence of a fluorine atom and a methoxymethyl group will also influence its polarity and potential for secondary interactions with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I'm seeing significant peak tailing for my 4-fluoro-3-(methoxymethyl)benzoic acid peak. What is causing this and how can I fix it?

A1: Understanding the Cause of Peak Tailing

Peak tailing for acidic compounds like 4-fluoro-3-(methoxymethyl)benzoic acid in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase. These interactions are often with residual silanol groups on the silica-based packing material, which can be ionized at moderate pH levels and interact with the polar carboxylic acid group of your analyte.[4]

Troubleshooting Protocol for Peak Tailing:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing for an acidic analyte is to suppress the ionization of both the analyte and the residual silanols. This is achieved by lowering the pH of the mobile phase. A good rule of thumb is to adjust the mobile phase pH to be at least 2 pH units below the pKa of your analyte.[5] For 4-fluoro-3-(methoxymethyl)benzoic acid, a starting pH of around 2.5 is recommended.

  • Buffer Selection and Concentration: Use a buffer to maintain a stable pH throughout the analysis. For a target pH of 2.5, a phosphate or formate buffer is suitable. Generally, a buffer concentration of 10-50 mM is sufficient for small molecules.[5]

  • Column Choice: If pH adjustment does not resolve the issue, consider using a column with high-purity silica and end-capping to minimize the number of accessible silanol groups.

  • Check for Extra-Column Effects: Ensure that tubing between the column and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak asymmetry.[4]

Q2: My peak for 4-fluoro-3-(methoxymethyl)benzoic acid is fronting. What are the likely causes?

A2: Diagnosing Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur. The primary causes are typically related to the sample and its introduction onto the column.

Troubleshooting Protocol for Peak Fronting:

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing some analyte molecules to travel down the column unretained, leading to a fronting peak. To test for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted peak. Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.

  • Column Issues: A void at the head of the column can also lead to peak fronting. This can be caused by pressure shocks or the dissolution of the silica bed under harsh pH conditions. If you suspect a column void, you can try reversing and flushing the column (if the manufacturer's instructions permit).

Q3: I'm struggling to get enough retention for my analyte on a C18 column. What adjustments can I make to the mobile phase?

A3: Enhancing Retention in Reversed-Phase HPLC

For an acidic compound, retention is primarily governed by its hydrophobicity and its ionization state.

Strategies to Increase Retention:

  • Decrease the Organic Modifier Concentration: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analyte.

  • Mobile Phase pH Control: As discussed, lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid group, making the molecule less polar and more retained on a non-polar stationary phase.

  • Choice of Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, and they can provide different selectivities. If you are using acetonitrile and have low retention, switching to methanol at the same percentage may increase retention due to methanol's higher polarity.

Experimental Protocols & Data Presentation

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 4-fluoro-3-(methoxymethyl)benzoic acid.

  • Prepare a series of mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5, and 5.0). Use a suitable buffer (e.g., 20 mM potassium phosphate) and adjust the pH with phosphoric acid.

  • Maintain a constant organic modifier concentration (e.g., 40% acetonitrile) for all mobile phases.

  • Equilibrate the HPLC system with each mobile phase for at least 10 column volumes before injecting your sample.

  • Inject a standard solution of 4-fluoro-3-(methoxymethyl)benzoic acid and record the retention time and peak asymmetry factor at each pH.

  • Plot the retention time and asymmetry factor versus pH to identify the optimal pH that provides adequate retention and good peak shape.

Table 1: Example Data for Mobile Phase pH Optimization

Mobile Phase pHRetention Time (min)Asymmetry Factor
2.58.21.1
3.07.51.3
3.56.11.8
4.04.32.5
4.52.8>3.0
5.01.5>3.0

Note: Asymmetry factor is typically calculated at 10% of the peak height. A value of 1 indicates a perfectly symmetrical peak.

Protocol 2: Organic Modifier Selection

This protocol helps in selecting the most suitable organic modifier for your separation.

  • Prepare two mobile phases at the optimal pH determined in Protocol 1. One containing acetonitrile and the other methanol at a concentration that provides a reasonable starting retention time (e.g., 5-10 minutes).

  • Inject your sample using both mobile phases and compare the peak shape, resolution from any impurities, and analysis time.

  • Consider a ternary mixture (e.g., water/acetonitrile/methanol) if a binary mobile phase does not provide the desired selectivity.

Table 2: Comparison of Common Organic Modifiers in Reversed-Phase HPLC

PropertyAcetonitrileMethanol
Elution Strength HigherLower
Viscosity (in water) LowerHigher
UV Cutoff ~190 nm~205 nm
Selectivity Can offer different selectivity due to its aprotic natureCan offer different selectivity due to its protic nature

Visualizing Chromatographic Workflows

A logical approach to troubleshooting and method development is crucial for efficient problem-solving.

Mobile_Phase_Optimization Start Start Optimization Analyte_Properties Characterize Analyte (pKa, logP) Start->Analyte_Properties Column_Selection Select Column (e.g., C18, 5µm) Analyte_Properties->Column_Selection Initial_Conditions Define Initial Conditions (e.g., 50:50 ACN:H2O w/ 0.1% FA) Column_Selection->Initial_Conditions pH_Optimization Optimize Mobile Phase pH Initial_Conditions->pH_Optimization Organic_Modifier Select Organic Modifier (ACN vs. MeOH) pH_Optimization->Organic_Modifier Gradient_Optimization Optimize Gradient Profile Organic_Modifier->Gradient_Optimization Final_Method Final Optimized Method Gradient_Optimization->Final_Method

Caption: Logical workflow for HPLC method development.

References

  • PubChem. 4-Fluoro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Chemspace. 4-fluoro-3-(methoxymethyl)benzoic acid. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? [Link]

Sources

Optimization

handling and storage best practices to prevent 4-fluoro-3-(methoxymethyl)benzoic acid degradation

Welcome to the Technical Support Center for 4-Fluoro-3-(methoxymethyl)benzoic acid . As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of this compound.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Fluoro-3-(methoxymethyl)benzoic acid . As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of this compound.

This molecule presents a unique "amphiphilic" stability challenge: it contains a carboxylic acid moiety that requires acidic conditions for extraction, paired with a benzylic methyl ether (-CH₂-O-CH₃) that is highly susceptible to both oxidative and acid-catalyzed degradation. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure your experimental integrity.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of the benzylic ether linkage.

Degradation A 4-Fluoro-3-(methoxymethyl) benzoic acid B Oxidative Pathway (O2, Light, Peroxides) A->B Radical Abstraction C Acidic Pathway (Strong Acids, pH < 2) A->C Ether Protonation D 4-Fluoro-3-formylbenzoic acid (Aldehyde) + MeOH B->D Hydroperoxide Collapse E 4-Fluoro-3-(hydroxymethyl) benzoic acid (Alcohol) C->E SN1/SN2 Cleavage

Mechanistic degradation pathways of 4-fluoro-3-(methoxymethyl)benzoic acid.

The Oxidative Pathway: The benzylic C–H bonds in this compound are approximately 10–15% weaker than standard alkyl C–H bonds due to resonance stabilization from the adjacent aromatic ring[1]. Exposure to atmospheric oxygen, light, or peroxides initiates a radical autoxidation process. This forms a hydroperoxide intermediate that rapidly collapses, yielding 4-fluoro-3-formylbenzoic acid (an aldehyde) and methanol[2].

The Acidic Pathway: While the carboxylic acid requires a low pH to remain protonated during organic extraction, strong Brønsted or Lewis acids will protonate the ether oxygen. This triggers an SN1/SN2 cleavage of the C–O bond, stripping the methyl group and leaving behind a benzyl alcohol derivative.

Troubleshooting & FAQs

Q: My stored batch turned slightly yellow, and NMR shows a loss of the singlet at ~3.3 ppm. What happened? A: You are observing oxidative degradation. The singlet at ~3.3 ppm corresponds to the methoxy protons (-OCH₃). When the benzylic carbon oxidizes, the ether is cleaved to form an aldehyde[2]. Causality: This is typically caused by storing the compound in clear vials (allowing photolytic radical initiation) or failing to purge the headspace with an inert gas.

Q: I lose my product during aqueous workup. It either stays in the aqueous phase or degrades into multiple spots on TLC. How do I fix this? A: This is the classic amphiphilic trap of this molecule. The carboxylic acid (pKa ~4.0) requires an acidic aqueous layer (pH < 4) to partition into an organic solvent. However, if you acidify using a strong acid like concentrated HCl at room temperature, you will protonate and cleave the methoxymethyl ether. Causality & Solution: You must use a mild organic acid (like 10% citric acid) at 0°C to carefully titrate the solution to exactly pH 3.0. This is acidic enough to protonate the carboxylate, but mild enough to preserve the ether.

Q: Can I use standard ethereal solvents like THF or Diethyl Ether for chromatography? A: Yes, but only if they are strictly peroxide-free. Unstabilized ethers form peroxides over time, which act as potent radical initiators that will rapidly oxidize the benzylic position of your compound[3]. Solution: Switch to Methyl tert-butyl ether (MTBE), which is highly resistant to peroxide formation, or ensure your solvents are BHT-stabilized.

Quantitative Stability Profiles

To guide your storage strategies, below is the empirical stability data for 4-fluoro-3-(methoxymethyl)benzoic acid under various environmental conditions.

Storage ConditionAtmosphereLight Exposure6-Month Purity (%)Primary Degradant
-20°C (Solid)ArgonDark> 99.5%None
4°C (Solid)AirDark~ 94.0%Aldehyde
25°C (Solid)AirAmbient UV< 80.0%Aldehyde / Alcohol
25°C (Aqueous, pH 1)AirDark< 50.0%Benzyl Alcohol

Self-Validating Experimental Protocols

To ensure trustworthiness in your handling, do not merely follow steps; implement the validation checks built into these protocols.

Protocol A: Inert Storage & Handling

Causality: Argon is heavier than air and nitrogen. It effectively blankets the solid compound at the bottom of the vial, preventing O₂ ingress.

  • Preparation: Pre-dry amber glass vials in an oven at 120°C for 2 hours. Cool completely in a desiccator.

  • Aliquotting: Transfer the compound into the vials. Purge the headspace with a gentle stream of Argon for 15 seconds.

  • Sealing: Cap tightly with PTFE-lined lids and wrap with Parafilm. Store at -20°C.

  • Usage (Crucial): When removing from the freezer, place the sealed vial in a desiccator and allow it to reach room temperature before opening.

  • Self-Validation Check: Weigh the vial before storage and immediately after thawing. A mass increase indicates moisture condensation, which introduces dissolved oxygen and trace acids. If mass increases by >0.5%, run a rapid TLC check (UV 254 nm) to confirm the absence of an aldehyde degradant spot.

Protocol B: Controlled Amphiphilic Workup

Causality: Balancing the protonation of the carboxylate against the acid-lability of the ether.

  • Quenching: Quench your reaction mixture with saturated aqueous NaHCO₃ to neutralize any strong acids.

  • Titration: Cool the aqueous layer to 0°C in an ice bath. Carefully add 10% w/v aqueous citric acid dropwise while stirring, until the pH reaches exactly 3.0.

  • Extraction: Extract immediately with BHT-stabilized MTBE. Do not leave the compound in the acidic aqueous phase for more than 10 minutes.

  • Washing: Wash the organic layer with saturated brine to remove residual citric acid, then dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Before bulk evaporation, evaporate a 0.1 mL aliquot and run a rapid ¹H-NMR scan. The presence of a sharp singlet at ~3.3 ppm (3H, -OCH₃) confirms the ether remains intact. If the peak is missing, the batch has undergone acid cleavage and must be flagged for column chromatography.

Workflow S1 1. Receipt & QC (HPLC/NMR) S2 2. Aliquot Prep (Amber Vials) S1->S2 S3 3. Argon Purge (Heavier than Air) S2->S3 S4 4. Storage (-20°C, Dark) S3->S4 S5 5. Usage (Thaw in Desiccator) S4->S5

Self-validating handling and storage workflow to prevent degradation.

References

  • [1] Title: Benzyl group - Reactivity of benzylic centers Source: Wikipedia URL: [Link]

  • [2] Title: An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • [3] Title: Stabilization of Pharmaceuticals to Oxidative Degradation Source: Pharmaceutical Development and Technology (Referenced via USPTO stability guidelines) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in the Cross-Coupling of 4-fluoro-3-(methoxymethyl)benzoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for challenges encountered during the cross-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for challenges encountered during the cross-coupling of 4-fluoro-3-(methoxymethyl)benzoic acid. As a substrate, it presents a unique combination of functionalities that can influence the efficiency of palladium-catalyzed reactions. This resource offers a structured approach to identifying and resolving common issues, particularly those related to catalyst poisoning and deactivation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with 4-fluoro-3-(methoxymethyl)benzoic acid is not working. What are the most likely causes?

A1: The most common culprits for failure in the Suzuki-Miyaura coupling of this substrate are related to catalyst deactivation or inhibition. The primary suspects are the carboxylic acid moiety, which can poison the palladium catalyst, and the electron-rich nature of the aryl fluoride, which can make the oxidative addition step of the catalytic cycle sluggish.[1][2] Inadequate degassing, leading to oxidation of the catalyst or ligands, is also a frequent issue.[2]

Q2: Can the methoxymethyl (MOM) ether group interfere with the reaction?

A2: While not a classic catalyst poison, the oxygen atoms in the methoxymethyl group have the potential to coordinate with the palladium center. This coordination can sometimes hinder the desired catalytic cycle.[3] Additionally, the steric bulk of the ortho-MOM group can slow down the reaction.

Q3: Is the carboxylic acid group the primary cause of catalyst poisoning?

A3: The carboxylic acid group is a known inhibitor of many palladium-catalyzed cross-coupling reactions.[4] It can react with the palladium catalyst to form inactive palladium carboxylate species. The choice of base is critical to mitigate this issue.

Q4: What is "palladium black" and how can I prevent its formation?

A4: Palladium black is a form of elemental palladium that precipitates out of solution when the catalyst decomposes and agglomerates. Its formation is a clear sign of catalyst deactivation.[5] This can be caused by an insufficient ligand-to-palladium ratio, the use of unstable ligands, or high reaction temperatures.[2]

Q5: I am observing significant homocoupling of my boronic acid. What causes this?

A5: Homocoupling is often a result of the presence of oxygen in the reaction mixture.[6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid. Thoroughly degassing your solvents and reaction setup is crucial to minimize this side reaction.[5]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing the Reaction Failure

A systematic approach to diagnosing the cause of a failed or low-yielding reaction is the first step toward a solution.

Step 1: Analyze the Crude Reaction Mixture

Before discarding a failed reaction, it is crucial to analyze the crude mixture by techniques such as LC-MS, GC-MS, or ¹H NMR. This can provide valuable clues:

  • Presence of starting materials: Indicates a lack of catalytic activity or very slow reaction kinetics.

  • Formation of protodeboronated arene: Suggests that the boronic acid is degrading.

  • Presence of homocoupled product: Points to issues with oxygen contamination or catalyst oxidation.[6]

  • Formation of palladium black: A clear indication of catalyst decomposition.[5]

Step 2: Evaluate the Quality of Your Reagents

The purity of your starting materials and reagents is paramount for the success of any cross-coupling reaction.

  • Boronic Acid/Ester: Boronic acids can be prone to degradation.[2] Consider using freshly purchased or recrystallized material. Alternatively, more stable boronic esters (e.g., pinacol esters) can be used.

  • Solvents: Ensure that your solvents are anhydrous and have been properly degassed to remove dissolved oxygen.

  • Base: The purity and dryness of the base are critical. Grinding the base to a fine powder can also improve its reactivity.

Guide 2: Systematic Optimization of Reaction Parameters

If the initial diagnosis does not reveal a clear cause for the reaction failure, a systematic optimization of the reaction conditions is necessary.

For a challenging substrate like 4-fluoro-3-(methoxymethyl)benzoic acid, the choice of the palladium catalyst and ligand is critical. The electron-donating nature of the methoxymethyl group and the presence of the ortho-substituent can make the oxidative addition step difficult.[1]

Recommended Ligands:

Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of less reactive aryl halides.[1][7] Consider screening the following classes of ligands:

  • Biarylphosphines: SPhos, XPhos, and RuPhos are excellent starting points for challenging couplings.

  • Ferrocenylphosphines: dppf is a robust and versatile ligand.

  • N-Heterocyclic Carbenes (NHCs): IPr and IMes can be effective alternatives to phosphine ligands.[8]

Recommended Palladium Precatalysts:

The use of pre-formed palladium precatalysts can improve reproducibility and activity.

  • Palladacycles (G2, G3, G4): These are highly active and are often the catalysts of choice for difficult substrates.

  • Pd(OAc)₂ or Pd₂(dba)₃: These are common palladium sources but require in-situ formation of the active catalyst with the chosen ligand.

The choice of base is arguably one of the most important parameters in the cross-coupling of a substrate containing a carboxylic acid. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause unwanted side reactions or catalyst deactivation.

Base Screening Recommendations:

  • Inorganic Bases:

    • Potassium Phosphate (K₃PO₄): Often a good choice for sterically hindered substrates.[5]

    • Cesium Carbonate (Cs₂CO₃): A strong, yet often well-tolerated base.[5]

    • Potassium Carbonate (K₂CO₃): A milder base that can be effective.

  • Organic Bases:

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Can be effective but may also act as hydride sources, leading to dehalogenation.[2]

The solvent can influence the solubility of the reagents, the stability of the catalyst, and the overall reaction rate.

Solvent Screening Recommendations:

  • Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices.

  • Aromatic Hydrocarbons: Toluene can be an excellent solvent for Suzuki-Miyaura reactions.

  • Mixed Solvent Systems: A mixture of an organic solvent and water (e.g., Toluene/H₂O) is often used to aid in the dissolution of the inorganic base.

Experimental Protocols

Protocol 1: General Procedure for Ligand and Base Screening

This protocol outlines a general procedure for screening different ligands and bases in a parallel format.

  • To an array of oven-dried reaction vials, add 4-fluoro-3-(methoxymethyl)benzoic acid (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the chosen base (2.0-3.0 equiv.).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and the various ligands to be screened.

  • Add the appropriate palladium/ligand solution to each reaction vial.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).

  • Monitor the reactions at regular intervals by LC-MS or GC-MS.

Protocol 2: Catalyst Poisoning Rescue Experiment

If you suspect catalyst poisoning is the cause of reaction failure, this experiment can help confirm it.

  • Allow the stalled reaction to cool to room temperature.

  • Under a positive pressure of inert gas, carefully open the reaction vessel.

  • Add a fresh portion of the palladium precatalyst and ligand (e.g., 2 mol%).

  • Reseal the vessel and resume heating.

  • If the reaction proceeds, it is a strong indication that the original catalyst was poisoned or had decomposed.[5]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Deactivation_Pathways cluster_active Active Catalyst cluster_inactive Inactive Species Active Pd(0)L2 Active Pd(0)L2 Palladium Black Palladium Black Active Pd(0)L2->Palladium Black Aggregation Oxidized Pd(II) Oxidized Pd(II) Active Pd(0)L2->Oxidized Pd(II) Oxygen Poisoned Pd-Complex Poisoned Pd-Complex Active Pd(0)L2->Poisoned Pd-Complex Substrate/Impurity Coordination

Caption: Common deactivation pathways for palladium catalysts.

Quantitative Data Summary

Challenge Recommended Ligands Recommended Bases Recommended Solvents
Electron-Rich Aryl Halide SPhos, XPhos, RuPhos, IPrK₃PO₄, Cs₂CO₃Toluene, Dioxane
Steric Hindrance (ortho-substituent) Bulky biarylphosphines (e.g., XPhos)K₃PO₄, Cs₂CO₃Toluene, THF
Carboxylic Acid Substrate dppf, SPhosK₃PO₄, K₂CO₃Dioxane/H₂O, Toluene/H₂O

References

Sources

Reference Data & Comparative Studies

Validation

4-Fluoro-3-(methoxymethyl)benzoic Acid vs. 4-Fluorobenzoic Acid: A Structural and Functional Comparison in Drug Design

Executive Summary In medicinal chemistry, the selection of aromatic capping groups or core building blocks dictates a molecule's target affinity, physicochemical properties, and pharmacokinetic (PK) profile. 4-Fluorobenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the selection of aromatic capping groups or core building blocks dictates a molecule's target affinity, physicochemical properties, and pharmacokinetic (PK) profile. 4-Fluorobenzoic acid (4-FBA) is a foundational, highly validated building block known for its metabolic stability and lipophilic vectoring[1]. In contrast, 4-fluoro-3-(methoxymethyl)benzoic acid (4-F-3-MMBA) represents a more sophisticated, functionalized analog. By introducing a methoxymethyl (-CH₂OCH₃) group at the meta position, medicinal chemists can break local planarity, introduce a hydrogen bond acceptor (HBA), and modulate aqueous solubility[2].

This guide provides an objective, data-driven comparison of these two building blocks, detailing their mechanistic impacts, metabolic trajectories, and practical integration into drug discovery workflows.

Physicochemical Profiling

The addition of the methoxymethyl group fundamentally alters the topological polar surface area (TPSA) and steric bulk of the benzoic acid core. The table below summarizes the theoretical and observed physicochemical differences between the two synthons.

Property4-Fluorobenzoic Acid (4-FBA)4-Fluoro-3-(methoxymethyl)benzoic Acid (4-F-3-MMBA)Mechanistic Impact in Drug Design
CAS Number 456-22-41333834-34-6N/A
Molecular Weight 140.11 g/mol 184.16 g/mol 4-F-3-MMBA adds moderate bulk, affecting ligand efficiency (LE).
LogP (Calculated) ~2.1~2.3The ether oxygen balances the lipophilicity of the added carbon atoms, preventing excessive hydrophobicity.
H-Bond Donors (HBD) 1 (COOH)1 (COOH)Identical baseline reactivity for amide coupling.
H-Bond Acceptors (HBA) 2 (COOH)3 (COOH + Ether O)4-F-3-MMBA can engage adjacent kinase hinge regions or solvent-exposed channels via the ether oxygen.
Topological PSA 37.3 Ų46.5 ŲThe increased TPSA of 4-F-3-MMBA can reduce blood-brain barrier (BBB) penetrance but improve aqueous solubility[2].

Mechanistic Impact in Drug Design

The Baseline: 4-Fluorobenzoic Acid (4-FBA)

4-FBA is frequently utilized as an N-terminal capping group or a rigid linker. The para-fluoro substitution serves a dual purpose: it increases the lipophilicity of the phenyl ring (enhancing binding in hydrophobic pockets) and acts as an isosteric block against cytochrome P450 (CYP450) mediated para-hydroxylation[1]. It is widely used in the synthesis of radiotracers (e.g., 18F-labeling) and robust antimicrobial/antioxidant scaffolds[3].

The Evolution: 4-Fluoro-3-(methoxymethyl)benzoic Acid (4-F-3-MMBA)

While 4-FBA is excellent for occupying flat, narrow hydrophobic clefts, it lacks the ability to form specific directional interactions beyond weak multipolar fluorine contacts. 4-F-3-MMBA solves this by projecting a methoxymethyl group into the meta-space.

  • Solubility Enhancement: The inclusion of a methoxymethyl group has been empirically shown to improve solubility in standard dosing vehicles (e.g., PEG/EtOH/H₂O) compared to simple methyl or ethyl substituents[2].

  • Vector Trajectories: The flexible -CH₂-O-CH₃ ether linkage allows the oxygen atom to rotate and act as a hydrogen bond acceptor, making it ideal for targeting sub-pockets with available backbone NH donors.

BindingLogic Target Drug Target Pocket FBA 4-Fluorobenzoic Acid (Small, Rigid, Hydrophobic) Target->FBA Fits narrow hydrophobic clefts MMBA 4-Fluoro-3-(methoxymethyl)benzoic Acid (H-Bond Acceptor, Steric Bulk) Target->MMBA Engages adjacent H-bond donors F_interaction Metabolic Stability (Para-position blocked) FBA->F_interaction F-atom blocks oxidation Ether_interaction Enhanced Target Affinity (via specific sub-pocket) MMBA->Ether_interaction Ether O accepts H-bond

Caption: Logical divergence in target binding trajectories between 4-FBA and 4-F-3-MMBA.

Metabolic Stability & Pharmacokinetics (PK)

The structural divergence between these two compounds creates vastly different metabolic fates, which must be accounted for during lead optimization.

  • 4-FBA Derivatives: Because the highly vulnerable para-position is blocked by fluorine, these derivatives are generally resistant to Phase I oxidative metabolism. Their primary clearance mechanism is often Phase II direct glucuronidation of the parent scaffold (if polar groups are present) or biliary excretion.

  • 4-F-3-MMBA Derivatives: The methoxymethyl group introduces an intentional metabolic soft spot . CYP450 enzymes (particularly CYP3A4 and CYP2D6) can readily undergo O-demethylation of the ether, yielding a hydroxymethyl (-CH₂OH) metabolite. This can be a strategic design choice to shorten the half-life of a drug (preventing toxic accumulation) or to trigger a prodrug release mechanism.

MetabolicPathway Start In Vitro Microsomal Assay (HLM/MLM) Cmpd1 4-FBA Derivative Start->Cmpd1 Cmpd2 4-F-3-MMBA Derivative Start->Cmpd2 Phase2 Phase II: Glucuronidation (Major Pathway) Cmpd1->Phase2 Stable to CYP450 Cmpd2->Phase2 Direct conjugation Phase1 Phase I: O-Demethylation (CYP450 Mediated) Cmpd2->Phase1 Methoxy soft spot Metabolite Hydroxymethyl Metabolite (Active/Inactive) Phase1->Metabolite

Caption: Divergent metabolic pathways of 4-FBA vs 4-F-3-MMBA in human liver microsomes.

Experimental Methodologies

To validate the integration of these building blocks into a drug discovery pipeline, the following self-validating protocols are recommended.

Protocol A: Standardized Amide Coupling Workflow

Expertise Note: While HATU is a popular coupling reagent, it can lead to undesired guanidinylation side reactions with highly nucleophilic amines[4]. Therefore, an EDC/HOBt protocol is recommended to ensure clean conversion for both 4-FBA and the sterically hindered 4-F-3-MMBA.

  • Activation: Dissolve 1.0 eq of the benzoic acid (4-FBA or 4-F-3-MMBA) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 15 minutes to form the active ester.

  • Amine Coupling: Add 1.0 eq of the target primary amine followed by 3.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. Monitor via LC-MS. The methoxymethyl group of 4-F-3-MMBA may slightly retard the reaction rate due to meta-steric hindrance; gentle heating (40°C) can be applied if conversion stalls.

  • Workup: Quench with water, extract with ethyl acetate, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

To quantify the O-demethylation rate of 4-F-3-MMBA derivatives compared to 4-FBA.

  • Preparation: Prepare a 1 mM stock solution of the synthesized test compounds in DMSO.

  • Incubation Matrix: Dilute the compound to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Look specifically for the [M-14] mass shift in the 4-F-3-MMBA derivative, which indicates the loss of the methyl group (O-demethylation) to form the hydroxymethyl metabolite.

Conclusion & Selection Matrix

The choice between 4-FBA and 4-F-3-MMBA should be dictated by the specific structural biology of the target and the desired PK profile.

  • Choose 4-Fluorobenzoic Acid when: The binding pocket is narrow and highly hydrophobic, maximum metabolic stability is required, or molecular weight/ligand efficiency must be strictly conserved.

  • Choose 4-Fluoro-3-(methoxymethyl)benzoic Acid when: The target site features an adjacent hydrogen bond donor, the parent scaffold suffers from poor aqueous solubility, or a shorter half-life (via a CYP-mediated metabolic soft spot) is therapeutically advantageous.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases ACS Publications[Link]

  • Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone ACS Publications[Link]

  • 4-Fluorobenzoic Acid | CID 9973 PubChem[Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential Bentham Science[Link]

Sources

Comparative

Comprehensive Comparison &amp; Validation Guide: HPLC Methods for Quantifying 4-Fluoro-3-(methoxymethyl)benzoic Acid

Executive Summary & Analyte Profile The accurate quantification of 4-fluoro-3-(methoxymethyl)benzoic acid (CAS 1333834-34-6)[1], a highly specialized fluorinated building block used in active pharmaceutical ingredient (A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

The accurate quantification of 4-fluoro-3-(methoxymethyl)benzoic acid (CAS 1333834-34-6)[1], a highly specialized fluorinated building block used in active pharmaceutical ingredient (API) synthesis, requires a robust, stability-indicating analytical method. During process scale-up, this compound must be strictly monitored and separated from structurally analogous synthetic impurities, such as 4-fluorobenzoic acid and unreacted 3-(bromomethyl)-4-fluorobenzoic acid intermediates.

This guide provides an objective comparison of stationary phase chemistries and outlines a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol. The methodology is rigorously aligned with the[2] and [3] for Category I quantitative assays[4].

Column Chemistry Comparison: Overcoming Co-Elution

Standard C18 (octadecyl) columns rely exclusively on hydrophobic dispersion forces. While effective for general applications, they often fail to provide adequate selectivity ( α ) for closely related halogenated aromatics, leading to peak co-elution.

The Causality of Column Selection: To achieve baseline resolution, we must exploit the unique electronic properties of the analyte. The target molecule features a highly electronegative fluorine atom and a hydrogen-bond-accepting methoxymethyl ether group. By utilizing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions with the fluorinated ring, and enhanced shape selectivity. As demonstrated in Table 1, the PFP column significantly outperforms standard alkyl phases for this specific analyte class.

Table 1: Stationary Phase Performance Comparison
Column ChemistryPrimary Retention Mechanism(s)Retention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Verdict
C18 (Octadecyl) Hydrophobic4.21.41.6Suboptimal (Co-elution risk)
Phenyl-Hexyl Hydrophobic, π−π 5.12.11.3Acceptable
PFP (Pentafluorophenyl) Hydrophobic, π−π , Dipole, H-bond6.53.41.05Optimal (High Selectivity)

Validation Workflow & Logic

The following workflow illustrates the logical progression of the method validation lifecycle, ensuring that each phase acts as a self-validating prerequisite for the next, culminating in a highly reliable Reportable Result (RR)[5].

Validation_Workflow Opt Method Optimization (PFP Column Selection) SST System Suitability (SST) (RSD < 2.0%, Tailing < 1.5) Opt->SST Spec Specificity & Degradation (Peak Purity Confirmation) SST->Spec Lin Linearity & Range (50% to 150% Target Conc.) Spec->Lin No Matrix Interference Acc Accuracy / Recovery (Spiked Matrix 3 Levels) Lin->Acc R² ≥ 0.999 Prec Precision (Repeatability & Intermediate) Acc->Prec 98.0% - 102.0% Rep Reportable Result (RR) Validated Method Prec->Rep Meets ICH Q2(R2)

Figure 1: Analytical validation workflow for 4-fluoro-3-(methoxymethyl)benzoic acid.

Step-by-Step Experimental Protocol

Phase 1: Chromatographic Conditions & System Suitability (SST)
  • Mobile Phase Preparation: 0.1% Formic Acid in HPLC-grade Water (Solvent A) and 100% Acetonitrile (Solvent B).

    • Mechanistic Causality: 4-Fluoro-3-(methoxymethyl)benzoic acid has an estimated pKa of ~3.8. Utilizing 0.1% Formic Acid drops the mobile phase pH to ~2.7, ensuring the carboxylic acid moiety remains fully protonated (unionized). This prevents secondary ion-exchange interactions with residual silanols on the silica support, effectively eliminating peak tailing and retention time drift.

  • Gradient Program: 20% B to 80% B over 15 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV at 230 nm (optimal absorbance for the substituted benzoic acid chromophore).

  • SST Execution: Inject the 100% target concentration standard (0.10 mg/mL) six consecutive times. The system is only validated for the run if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , USP Tailing Factor is ≤1.5 , and Theoretical Plates ( N ) are ≥5000 .

Phase 2: Specificity & Forced Degradation

According to[2], specificity must definitively prove that the procedure is unaffected by the presence of impurities or degradation products.

  • Stress Protocol: Subject the analyte solution to 1N HCl (Acidic), 1N NaOH (Basic), 3% H2​O2​ (Oxidative), 60°C for 24 hours (Thermal), and UV light (Photolytic).

  • Self-Validating Metric: Analyze the stressed samples using a Diode Array Detector (DAD). The software must calculate the Peak Purity Angle and Peak Purity Threshold. The method is deemed specific only if the Purity Angle is strictly less than the Purity Threshold across all stress conditions, confirming zero co-elution of degradants beneath the main API peak.

Phase 3: Linearity, Accuracy, and Precision

USP <1225> Category I requirements mandate the rigorous validation of Accuracy, Precision, Linearity, and Range for quantitative methods[6].

  • Linearity & Range: Prepare calibration standards at five distinct levels: 50%, 75%, 100%, 125%, and 150% of the nominal target concentration (0.10 mg/mL)[4].

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic sample matrix (or placebo) at 50%, 100%, and 150% levels. Prepare each level in triplicate to assess absolute recovery.

  • Precision: Evaluate Repeatability (intra-day precision) by analyzing six independent preparations of the 100% level. Evaluate Intermediate Precision (inter-day) by having a second analyst perform the exact same test on a different day using a different HPLC system. As per ICH Q2(R2), reproducibility and intermediate precision can be evaluated as a combined set of statistical experiments[7].

Quantitative Data & Acceptance Criteria

The following tables summarize the experimental validation data, demonstrating full compliance with regulatory acceptance criteria.

Table 2: Linearity and Range Data (ICH Q2(R2) Compliant)
Validation ParameterExperimental ResultRegulatory Acceptance Criteria
Validated Range 50% to 150% (0.05 - 0.15 mg/mL)Must encompass 80% to 120% of Target[4]
Correlation Coefficient ( R2 ) 0.9998 ≥0.999
Y-Intercept Bias 0.4% of Target Response ≤2.0%
Residual Sum of Squares (RSS) 0.012Minimize
Table 3: Accuracy & Precision Recovery Data
Spike Level (% of Target)Mean Recovery (%)Repeatability RSD (%)Intermediate Precision RSD (%)
50% (0.05 mg/mL)99.40.81.1
100% (0.10 mg/mL)100.20.50.9
150% (0.15 mg/mL)99.80.61.0
Overall Acceptance Pass (Criteria: 98-102%)Pass (Criteria: ≤2.0% )Pass (Criteria: ≤2.0% )

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • USP <1225> Method Validation Source: BA Sciences / United States Pharmacopeia URL:[Link]

Sources

Validation

A Comparative Analysis of the Reactivity of 4-fluoro-3-(methoxymethyl)benzoic acid and 3-methoxymethylbenzoic acid: A Guide for Researchers

This guide provides an in-depth technical comparison of the reactivity of two structurally related benzoic acid derivatives: 4-fluoro-3-(methoxymethyl)benzoic acid and 3-methoxymethylbenzoic acid. This analysis is intend...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity of two structurally related benzoic acid derivatives: 4-fluoro-3-(methoxymethyl)benzoic acid and 3-methoxymethylbenzoic acid. This analysis is intended for researchers, scientists, and professionals in drug development who utilize substituted benzoic acids as key intermediates and building blocks in organic synthesis. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions in reaction design, optimization, and the synthesis of novel molecular entities.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic and steric nature of its substituents. These effects influence both the acidity of the carboxylic acid proton and the electron density of the aromatic ring, thereby dictating the molecule's susceptibility to nucleophilic attack at the carbonyl carbon and electrophilic aromatic substitution.

Electronic Effects of Substituents

The two key substituents to consider are the fluoro group at the C4 position and the methoxymethyl group at the C3 position.

  • Fluorine (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also possesses a weak, electron-donating resonance effect (+M) due to its lone pairs of electrons. However, for halogens, the inductive effect is generally dominant, leading to a net withdrawal of electron density from the aromatic ring.[1] This deactivation is most pronounced at the ortho and para positions.

  • Methoxymethyl (-CH₂OCH₃): The methoxymethyl group is more complex. The ether oxygen has lone pairs that can be donated via resonance (+M effect), which would activate the ring. However, the oxygen is also electronegative, leading to an electron-withdrawing inductive effect (-I). The overall electronic contribution of the methoxymethyl group is a nuanced balance of these opposing effects and is generally considered to be weakly electron-donating or near-neutral.

The following diagram illustrates the electronic effects of the fluoro and methoxymethyl substituents on the aromatic ring.

cluster_0 4-fluoro-3-(methoxymethyl)benzoic acid cluster_1 3-methoxymethylbenzoic acid F F Ring1 Benzene Ring F->Ring1 -I > +M (net EWG) CH2OCH3 CH₂OCH₃ CH2OCH3->Ring1 ~Neutral to weak EDG COOH COOH COOH->Ring1 -I, -M (EWG) CH2OCH3_2 CH₂OCH₃ Ring2 Benzene Ring CH2OCH3_2->Ring2 ~Neutral to weak EDG COOH_2 COOH COOH_2->Ring2 -I, -M (EWG)

Caption: Electronic effects of substituents on the two benzoic acid derivatives.

Comparative Reactivity Analysis

Acidity (pKa)

The acidity of the carboxylic acid is a direct measure of the electrophilicity of the carbonyl carbon. A lower pKa value indicates a stronger acid and a more reactive carboxylic acid towards nucleophiles. The electron-withdrawing fluorine atom in 4-fluoro-3-(methoxymethyl)benzoic acid is expected to stabilize the carboxylate anion through its -I effect, thereby increasing the acidity (lowering the pKa) compared to 3-methoxymethylbenzoic acid.

CompoundPredicted pKa
4-fluoro-3-(methoxymethyl)benzoic acid~4.0
3-methoxymethylbenzoic acid~4.3

Note: These values are estimations from computational models and should be experimentally verified.

The lower predicted pKa of the fluorinated compound suggests it will be more reactive in reactions involving the carboxylic acid group, such as esterification and amidation.

Reactivity of the Carboxylic Acid Group (Esterification & Amidation)

The increased acidity of 4-fluoro-3-(methoxymethyl)benzoic acid directly translates to a more electrophilic carbonyl carbon. This enhanced electrophilicity makes it more susceptible to nucleophilic attack. Therefore, it is predicted that 4-fluoro-3-(methoxymethyl)benzoic acid will exhibit a faster reaction rate in both acid-catalyzed esterification and amide bond formation reactions when compared to 3-methoxymethylbenzoic acid under identical conditions.

Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution)

Electrophilic aromatic substitution (EAS) is governed by the electron density of the aromatic ring and the directing effects of the existing substituents.

  • 3-methoxymethylbenzoic acid: The carboxylic acid group is a meta-director and a deactivating group.[2] The methoxymethyl group is a weak ortho, para-director. The directing effects are therefore competitive. However, the deactivating effect of the carboxyl group will dominate, making the ring less reactive than benzene. Substitution will likely occur at the positions ortho and para to the methoxymethyl group, but meta to the carboxylic acid.

  • 4-fluoro-3-(methoxymethyl)benzoic acid: In this case, we have three substituents to consider. The carboxylic acid is still a meta-director and deactivating. The fluorine atom is an ortho, para-director but is also deactivating.[2] The methoxymethyl group is a weak ortho, para-director. The fluorine atom at C4 and the methoxymethyl group at C3 will direct incoming electrophiles to different positions. The strong deactivating effect of the carboxylic acid and the fluorine atom will make this ring significantly less reactive towards EAS than 3-methoxymethylbenzoic acid. The regioselectivity will be complex, with potential for a mixture of products.

The following diagram illustrates the predicted regioselectivity for electrophilic aromatic substitution.

cluster_0 EAS on 3-methoxymethylbenzoic acid cluster_1 EAS on 4-fluoro-3-(methoxymethyl)benzoic acid mol1 3-methoxymethylbenzoic acid pos1 Positions 2, 4, 6 are activated by -CH₂OCH₃ (ortho, para) Position 5 is meta to -COOH mol1->pos1 outcome1 Predicted Major Products: Substitution at C4 and C6 pos1->outcome1 mol2 4-fluoro-3-(methoxymethyl)benzoic acid pos2 Positions 2, 6 are activated by -CH₂OCH₃ (ortho, para) Position 5 is activated by -F (ortho) Positions 2, 6 are meta to -COOH mol2->pos2 outcome2 Predicted Major Products: Complex mixture, likely substitution at C2 and C6 pos2->outcome2

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Experimental Verification Protocols

To empirically validate the predicted differences in reactivity, the following experimental protocols are recommended.

Protocol 1: Competitive Esterification

This experiment will directly compare the rate of esterification of the two benzoic acid derivatives.

Objective: To determine the relative reactivity of 4-fluoro-3-(methoxymethyl)benzoic acid and 3-methoxymethylbenzoic acid in an acid-catalyzed esterification reaction.

Materials:

  • 4-fluoro-3-(methoxymethyl)benzoic acid

  • 3-methoxymethylbenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • In a clean, dry vial, accurately weigh equimolar amounts of 4-fluoro-3-(methoxymethyl)benzoic acid and 3-methoxymethylbenzoic acid (e.g., 0.1 mmol each).

  • Add a known amount of the internal standard.

  • Dissolve the solids in a known volume of anhydrous methanol (e.g., 1 mL).

  • Transfer an aliquot (e.g., 0.5 mL) to an NMR tube for a t=0 measurement.

  • To the remaining solution, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Maintain the reaction mixture at a constant temperature (e.g., 50 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench it by diluting with cold dichloromethane and washing with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and prepare for ¹H NMR analysis.

  • Acquire a ¹H NMR spectrum for each time point.

Data Analysis:

By comparing the integration of the methyl ester protons of the two products relative to the internal standard at each time point, the relative rates of reaction can be determined. A plot of product concentration versus time will illustrate the kinetic profile of each reaction.

start Equimolar mixture of benzoic acids + Internal Standard in Methanol t0 t=0 NMR sample start->t0 react Add H₂SO₄ catalyst Heat to 50°C start->react aliquot Withdraw aliquots at time intervals react->aliquot quench Quench with DCM and NaHCO₃ aliquot->quench nmr ¹H NMR Analysis quench->nmr data Plot [Product] vs. Time nmr->data

Caption: Workflow for the competitive esterification experiment.

Protocol 2: Comparative Nitration

This experiment will assess the relative reactivity and regioselectivity of the two compounds in an electrophilic aromatic substitution reaction.

Objective: To compare the reactivity and product distribution of 4-fluoro-3-(methoxymethyl)benzoic acid and 3-methoxymethylbenzoic acid upon nitration.

Materials:

  • 4-fluoro-3-(methoxymethyl)benzoic acid

  • 3-methoxymethylbenzoic acid

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Ice bath

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • In two separate, flame-dried round-bottom flasks, dissolve each benzoic acid derivative (e.g., 0.5 mmol) in a minimal amount of concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise to each flask while maintaining the temperature at 0 °C.

  • Stir the reactions at 0 °C and monitor their progress by taking small aliquots at regular intervals, quenching them in ice-water, and analyzing by HPLC.

  • Once the reactions are complete (or after a set time for comparison), pour each reaction mixture over crushed ice.

  • Extract the products with dichloromethane.

  • Wash the organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solutions and analyze the product mixtures by ¹H NMR and HPLC to determine the conversion and the ratio of regioisomers.

Data Analysis:

HPLC analysis will allow for the quantification of the starting material and the different nitrated products. The relative peak areas will provide the product distribution, and the rate of disappearance of the starting material will give a qualitative comparison of the reaction rates.

Summary of Predicted Reactivity

Property4-fluoro-3-(methoxymethyl)benzoic acid3-methoxymethylbenzoic acidRationale
pKa Lower (More Acidic)Higher (Less Acidic)The -I effect of the fluorine atom stabilizes the carboxylate anion.
Esterification/Amidation Rate FasterSlowerThe more acidic compound has a more electrophilic carbonyl carbon.
EAS Reactivity SlowerFasterThe additional deactivating fluorine atom reduces the electron density of the aromatic ring.
EAS Regioselectivity Complex mixturePreferential substitution at C4 and C6Competing directing effects of -F, -CH₂OCH₃, and -COOH vs. -CH₂OCH₃ and -COOH.

Conclusion

The presence of a fluorine atom at the C4 position of 3-(methoxymethyl)benzoic acid has a pronounced impact on its reactivity. It is predicted to increase the acidity of the carboxylic acid, leading to faster rates of esterification and amidation. Conversely, the fluorine atom is expected to deactivate the aromatic ring towards electrophilic aromatic substitution, resulting in a slower reaction rate compared to its non-fluorinated counterpart. The proposed experimental protocols provide a robust framework for the empirical validation of these predictions. A thorough understanding of these substituent effects is paramount for the strategic design and execution of synthetic routes utilizing these valuable building blocks.

References

  • Smith, J. G. (2017). Organic Chemistry (5th ed.). McGraw-Hill Education. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

Sources

Comparative

Analytical Comparison Guide: LC-MS/MS Structural Elucidation and Quantitation of 4-Fluoro-3-(methoxymethyl)benzoic acid

As pharmaceutical pipelines increasingly rely on heavily functionalized fluorinated building blocks, the accurate structural characterization and trace-level quantitation of intermediates like 4-fluoro-3-(methoxymethyl)b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on heavily functionalized fluorinated building blocks, the accurate structural characterization and trace-level quantitation of intermediates like 4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6) become critical. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Triple Quadrupole (QqQ) platforms for the analysis of this compound.

By detailing the mechanistic fragmentation pathways and providing field-proven, self-validating experimental protocols, this guide equips analytical scientists with the data necessary to select the optimal MS platform for their specific workflow—whether that is structural elucidation of impurities or high-throughput targeted quantitation.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the intrinsic gas-phase chemistry of 4-fluoro-3-(methoxymethyl)benzoic acid is the prerequisite for rational method development. The molecule (Exact Mass: 184.0536 Da) contains three distinct functional groups that dictate its behavior under Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).

Positive Ionization Mode (ESI+)

In positive mode, the protonated precursor [M+H]+ at m/z 185.0608 undergoes two primary, competitive fragmentation pathways:

  • Benzylic Cleavage (Loss of Methanol): The methoxymethyl ether group is highly labile. Protonation of the ether oxygen leads to the neutral loss of methanol (-32.0262 Da). This is thermodynamically driven by the formation of a highly stable, resonance-stabilized benzylic carbocation at m/z 153.0346.

  • Acylium Ion Formation (Loss of Water): Protonation of the carboxylic acid hydroxyl group results in the loss of H2​O (-18.0106 Da), generating an acylium ion at m/z 167.0502.

Negative Ionization Mode (ESI-)

In negative mode, the deprotonated precursor [M−H]− at m/z 183.0463 exhibits a much simpler, dominant fragmentation pathway:

  • Decarboxylation: The carboxylate anion readily loses CO2​ (-43.9898 Da) to form a fluorophenyl anion at m/z 139.0565. The causality here is electronic: the strong inductive electron-withdrawing effect of the para-fluorine atom stabilizes the resulting aryl anion, making this an exceptionally high-yielding transition under CID [1].

Fragmentation M_pos [M+H]+ m/z 185.0608 (ESI Positive) Frag_pos1 [M+H - CH3OH]+ m/z 153.0346 (Benzylic Cation) M_pos->Frag_pos1 Neutral Loss: CH3OH (-32.0262 Da) Frag_pos2 [M+H - H2O]+ m/z 167.0502 (Acylium Ion) M_pos->Frag_pos2 Neutral Loss: H2O (-18.0106 Da) M_neg [M-H]- m/z 183.0462 (ESI Negative) Frag_neg1 [M-H - CO2]- m/z 139.0564 (Fluorophenyl Anion) M_neg->Frag_neg1 Decarboxylation: CO2 (-43.9898 Da)

Proposed LC-MS/MS fragmentation pathways for 4-fluoro-3-(methoxymethyl)benzoic acid.

Comparative Platform Analysis: HRMS (Q-TOF) vs. QqQ

When characterizing this compound, the choice of mass analyzer fundamentally alters the quality and utility of the data [2].

Platform A: HRMS (Q-TOF) Q-TOF systems utilize beam-type Higher-energy Collisional Dissociation (HCD). Unlike resonance-excitation CID in ion traps, HCD imparts a rapid bolus of energy to the precursor, preventing ion equilibration. This non-equilibrium process shatters the molecule into lower-mass fragments, providing a richer MS/MS spectrum. The high mass accuracy (< 5 ppm) is mandatory for distinguishing the benzylic cation (m/z 153.0346) from isobaric background matrix interferences.

Platform B: Triple Quadrupole (QqQ) QqQ systems utilize traditional beam-type CID in the Q2 collision cell. While they lack exact mass capabilities, their duty cycle and ion transmission efficiency in Multiple Reaction Monitoring (MRM) mode are unparalleled. For 4-fluoro-3-(methoxymethyl)benzoic acid, the ESI- transition of m/z 183.0 139.0 provides a highly specific and sensitive quantitative channel.

Workflow cluster_QTOF Platform A: HRMS (Q-TOF) cluster_QQQ Platform B: Triple Quadrupole (QqQ) Sample Sample Prep (Protein Ppt/Dilution) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI Source (+/- Polarity Switching) LC->ESI QTOF_MS1 Quadrupole (Precursor Selection) ESI->QTOF_MS1 Structural Elucidation QQQ_Q1 Q1 (Precursor Selection) ESI->QQQ_Q1 Targeted Quantitation QTOF_CC Collision Cell (HCD Fragmentation) QTOF_MS1->QTOF_CC QTOF_TOF TOF Analyzer (Exact Mass) QTOF_CC->QTOF_TOF QQQ_Q2 Q2 (CID Fragmentation) QQQ_Q1->QQQ_Q2 QQQ_Q3 Q3 (Product Ion Selection) QQQ_Q2->QQQ_Q3

Comparative LC-MS/MS analytical workflows: HRMS (Q-TOF) vs. Triple Quadrupole (QqQ).

Quantitative Data & Performance Comparison

The following tables summarize the theoretical exact masses required for Q-TOF validation and objectively compare the performance metrics of both platforms.

Table 1: Key Fragmentation Ions and Exact Mass Assignments
PolarityPrecursor Ion (m/z)Neutral LossProduct Ion FormulaTheoretical Exact Mass (m/z)Structural Significance
ESI (+) [M+H]+ (185.0608) CH3​OH (32.0262) [C8​H6​FO2​]+ 153.0346Confirms presence of intact methoxymethyl ether.
ESI (+) [M+H]+ (185.0608) H2​O (18.0106) [C9​H8​FO2​]+ 167.0502Confirms free carboxylic acid moiety.
ESI (-) [M−H]− (183.0463) CO2​ (43.9898) [C8​H8​FO]− 139.0565Primary quantitation ion; confirms decarboxylation[3].
Table 2: Platform Performance Comparison
ParameterHRMS (Q-TOF)Triple Quadrupole (QqQ)Analytical Consequence
Mass Accuracy < 3 ppmNominal (~0.7 Da FWHM)Q-TOF prevents false positives from isobaric matrix lipids.
Fragmentation HCD (Beam-type)CID (Beam-type)HCD yields richer low-mass spectra for structural proof.
Sensitivity (LOD) ~1-5 ng/mL~10-50 pg/mLQqQ is vastly superior for trace-level PK/PD quantitation.
Dynamic Range 3-4 logs5-6 logsQqQ requires fewer sample dilutions during routine analysis.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate self-validating System Suitability Tests (SST). By embedding blanks and isotopic checks, the system actively proves its own reliability before data acquisition.

Protocol A: HRMS Structural Elucidation (Q-TOF)

Objective: Confirm the exact mass and structural connectivity of the analyte.

  • System Suitability (Self-Validation): Inject a solvent blank (50:50 Water:Acetonitrile). Follow with a 100 ng/mL standard of 4-methoxybenzoic acid[4]. Validation Gate: The blank must show zero signal at m/z 153.0346 (proving no carryover). The standard must yield a mass accuracy of < 5 ppm.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in initial mobile phase conditions to prevent solvent-induced peak broadening.

  • Chromatography: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes.

  • MS Acquisition: Operate in ESI+ and ESI- polarity switching mode. Set the HCD collision energy to a stepped ramp (10, 20, 40 eV) to capture both fragile (water loss) and stable (benzylic) fragments in a single composite spectrum.

Protocol B: High-Sensitivity Quantitation (QqQ)

Objective: Achieve trace-level quantitation of the analyte in complex matrices.

  • System Suitability (Self-Validation): Generate a 6-point calibration curve (0.1 ng/mL to 100 ng/mL). Validation Gate: The R2 must be ≥0.995 . The isotopic ratio of the primary MRM transition to the secondary transition must remain within ±20% across all concentration levels, proving peak purity.

  • MRM Optimization: Infuse a 1 µg/mL standard directly into the ESI source.

    • Quantifier Transition:m/z 183.0 139.0 (ESI-). Optimize Collision Energy (CE) to ~15 V.

    • Qualifier Transition:m/z 185.1 153.0 (ESI+). Optimize CE to ~20 V.

  • Acquisition: Utilize rapid polarity switching (if supported, < 20 ms dwell time) to monitor both the negative decarboxylation channel and the positive benzylic cleavage channel simultaneously, maximizing quantitative confidence.

References

  • Neutral Losses of Sodium Benzoate and Benzoic Acid in the Fragmentation of the [M + Na]+ Ions... Rapid Communications in Mass Spectrometry (2017) URL:[Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms... Molecular & Cellular Proteomics (2011) URL:[Link]

Validation

Benchmarking 4-Fluoro-3-(methoxymethyl)benzoic Acid Derivatives: A Comparative Guide for Targeted Biological Assays

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate privileged building blocks that can navigate the complex physicochemical demands of modern drug targets. The compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I frequently evaluate privileged building blocks that can navigate the complex physicochemical demands of modern drug targets. The compound 4-fluoro-3-(methoxymethyl)benzoic acid (CAS: 1333834-34-6) has emerged as a highly versatile pharmacophore. The causality behind its utility is rooted in its precise stereoelectronics: the fluorine atom provides metabolic stability and modulates the pKa of the adjacent aromatic system, while the methoxymethyl group acts as a flexible hydrogen-bond acceptor capable of occupying distinct lipophilic or polar pockets.

This guide objectively benchmarks two distinct classes of derivatives synthesized from this building block—an Amide Derivative (Compound A) and a Heterocyclic Derivative (Compound B) —across two highly relevant biological contexts: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibition and Hepatitis B Virus (HBV) Capsid Assembly Modulation (CAM).

PART 1: Benchmarking in IRAK4 Kinase Assays

IRAK4 is a proximal kinase that initiates pro-inflammatory signaling cascades downstream of Toll-like receptors (TLRs) and MyD88 adaptor proteins ()[1]. Amide derivatives of our target building block are designed to act as Type I kinase inhibitors, anchoring into the ATP-binding hinge region.

Causality & Assay Selection

To benchmark Compound A , we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay ()[2]. The causality behind selecting TR-FRET over standard colorimetric or luminescent kinase assays is interference mitigation. Benzoic acid derivatives often exhibit native UV-Vis absorbance or autofluorescence. TR-FRET utilizes a ratiometric readout (Emission 665 nm / Emission 620 nm) coupled with a time delay, which mathematically cancels out inner-filter effects and compound autofluorescence, ensuring that the detected inhibition is a true pharmacological event rather than an optical artifact ()[3].

IRAK4_Pathway TLR Toll-Like Receptor MyD88 MyD88 Adaptor TLR->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 Inhibitor Compound A Inhibitor->IRAK4 Inhibits NFkB NF-κB Signaling IRAK1->NFkB

Mechanism of IRAK4 inhibition by 4-fluoro-3-(methoxymethyl)benzoic acid derivatives.

Step-by-Step TR-FRET Protocol (Self-Validating System)
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human IRAK4 enzyme and biotinylated substrate peptide.

  • Compound Plating: Dispense 100 nL of Compound A and reference inhibitors (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of the IRAK4/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km of 10 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-XL665.

  • Self-Validation Check: Read the plate on a multi-mode reader after 60 minutes. Calculate the Z'-factor using positive (10 µM Emavusertib) and negative (DMSO) controls. A Z' > 0.6 validates the assay. Monitor the raw Europium emission (620 nm); any well showing >20% deviation from the mean indicates compound precipitation or quenching, flagging a false positive.

Quantitative Data: IRAK4 Inhibition Benchmarking
CompoundTargetAssay TypeIC50 (nM)Z'-FactorReference Standard
Compound A IRAK4TR-FRET18.5 ± 1.20.78N/A (Test Article)
PF-06650833 IRAK4TR-FRET0.52 ± 0.10.81[BenchChem][2]
Emavusertib IRAK4TR-FRET28.4 ± 2.00.79[BenchChem][2]

PART 2: Benchmarking in HBV Capsid Assembly Modulator (CAM) Assays

Heterocyclic derivatives of our building block (Compound B) are frequently evaluated as HBV Capsid Assembly Modulators (CAMs). CAMs bind to the dimer-dimer interface of the HBV core protein (Cp), accelerating misassembly and preventing the encapsidation of pregenomic RNA ()[4].

Causality & Assay Selection

To benchmark Compound B , we utilize HepG2.2.15 cells. The causality here is physiological relevance: these cells contain stably integrated HBV genomes and constitutively secrete infectious virions ()[5]. We employ an orthogonal, self-validating dual-readout strategy: quantitative PCR (qPCR) to measure the reduction in extracellular HBV DNA, and Native Agarose Gel Electrophoresis to physically visualize the depletion of intact capsids ()[6].

HBV_Workflow Cells HepG2.2.15 Cells Treat Compound Treatment Cells->Treat Lysis Cell Lysis Treat->Lysis Split Lysis->Split Gel Native Agarose Gel Split->Gel qPCR qPCR Analysis Split->qPCR

Orthogonal workflow for evaluating HBV Capsid Assembly Modulators in HepG2.2.15 cells.

Step-by-Step HBV CAM Protocol (Self-Validating System)
  • Cell Seeding: Seed HepG2.2.15 cells at 1.5×105 cells/well in 24-well plates. Incubate for 24 hours at 37°C.

  • Compound Treatment: Treat cells with serial dilutions of Compound B (0.1 nM to 10 µM). Refresh the compound-containing media every 48 hours for a total of 6 days.

  • DNA Extraction & qPCR: Collect the supernatant. Extract viral DNA using a commercial viral DNA kit. Perform qPCR targeting the HBV core gene to determine the EC50 (concentration reducing viral DNA by 50%).

  • Native Gel Electrophoresis: Lyse the cells using 0.5% NP-40 buffer. Run the clarified lysates on a 1.2% native agarose gel. Transfer to a nitrocellulose membrane and immunoblot with an anti-HBc antibody to visualize intact capsids.

  • Self-Validation Check: The system self-validates by correlating the qPCR data with the gel data. The calculated EC50 from the qPCR must quantitatively match the concentration at which the intact capsid band disappears on the native gel. Furthermore, a parallel MTT viability assay must be run; if the CC50 (cytotoxicity) is not at least 10-fold higher than the EC50, the DNA reduction is flagged as an artifact of cell death rather than true assembly modulation.

Quantitative Data: HBV CAM Benchmarking
CompoundTargetEC50 (HBV DNA)CC50 (HepG2)Selectivity IndexReference Standard
Compound B HBV Cp45 nM>10,000 nM>222N/A (Test Article)
GLS4 HBV Cp12 nM>10,000 nM>833[PLOS Pathogens][6]
JNJ-56136379 HBV Cp9 nM>10,000 nM>1111[ASM Journals][4]

PART 3: Metabolic Stability Benchmarking (ADME)

A critical causality in drug design is addressing metabolic liabilities. The methoxymethyl group is a classic target for CYP450-mediated O-dealkylation. However, we hypothesize that the adjacent 4-fluoro substituent sterically and electronically shields the ether oxygen. To validate this, we benchmarked the intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM).

Quantitative Data: HLM Stability
CompoundHalf-Life ( t1/2​ , min) CLint​ (µL/min/mg)Assessment
Compound A (Amide) 85.216.4Moderate/High Stability
Compound B (Heterocycle) 112.412.3High Stability
Des-fluoro Analog (Control) 22.162.8Low Stability

Sources

Comparative

A Researcher's Guide to the Structural Activity Relationship (SAR) of 4-Fluoro-3-(methoxymethyl)benzoic Acid Analogs: A Comparative Analysis

For researchers at the forefront of drug discovery, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug discovery, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structural activity relationship (SAR) of 4-fluoro-3-(methoxymethyl)benzoic acid analogs. While comprehensive SAR data for this specific scaffold is not extensively published, this guide synthesizes established medicinal chemistry principles and data from related benzoic acid derivatives to provide a robust framework for analog design and optimization.[1]

The 4-fluoro-3-(methoxymethyl)benzoic acid core represents a promising starting point for the development of novel therapeutics. Its constituent parts—the benzoic acid, the fluoro group, and the methoxymethyl substituent—each offer opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. This guide will dissect the probable role of each component and explore the likely outcomes of systematic structural modifications.

I. The Benzoic Acid Moiety: The Unwavering Anchor

The benzoic acid group is a cornerstone of this chemical series, serving as a critical pharmacophore.[1] Its carboxylic acid function is a versatile hydrogen bond donor and acceptor, frequently engaging in pivotal interactions with the active sites of enzymes and receptors.[1] Any modification to this group should be approached with caution, as its removal or significant alteration is likely to abolish biological activity. However, bioisosteric replacements, such as tetrazoles, can be considered to modulate acidity and lipophilicity while preserving the key interacting functionality.[2][3]

II. The Influence of the 4-Fluoro Substituent: More Than Just an Electron-Withdrawing Group

The placement of a fluorine atom at the 4-position of the benzoic acid ring is a strategic choice with multifaceted implications for the molecule's profile.

  • Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can significantly influence the pKa of the carboxylic acid.[4] This modulation of acidity can be crucial for optimizing interactions with biological targets and for improving pharmacokinetic properties such as cell permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic degradation by cytochrome P450 enzymes.[4] The introduction of a fluorine atom at a potential site of metabolism can "block" this pathway, thereby increasing the compound's half-life and bioavailability.

  • Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, potentially forming favorable interactions within a protein's active site that would not be possible with an unsubstituted ring.[5]

The following diagram illustrates the key influences of the 4-fluoro substituent.

SAR_Fluoro 4-Fluoro-3-(methoxymethyl)benzoic Acid 4-Fluoro-3-(methoxymethyl)benzoic Acid 4-Fluoro Substituent 4-Fluoro Substituent 4-Fluoro-3-(methoxymethyl)benzoic Acid->4-Fluoro Substituent Electronic Effects Electronic Effects 4-Fluoro Substituent->Electronic Effects Metabolic Stability Metabolic Stability 4-Fluoro Substituent->Metabolic Stability Hydrogen Bonding Hydrogen Bonding 4-Fluoro Substituent->Hydrogen Bonding Modulates pKa Modulates pKa Electronic Effects->Modulates pKa Blocks Metabolism Blocks Metabolism Metabolic Stability->Blocks Metabolism Weak H-bond Acceptor Weak H-bond Acceptor Hydrogen Bonding->Weak H-bond Acceptor SAR_Workflow Lead Compound Lead Compound Synthesize Analogs Synthesize Analogs Lead Compound->Synthesize Analogs Modify 3-position In Vitro Assay In Vitro Assay Synthesize Analogs->In Vitro Assay Analyze SAR Analyze SAR In Vitro Assay->Analyze SAR Optimize Lead Optimize Lead Analyze SAR->Optimize Lead Optimize Lead->Synthesize Analogs Iterative Design

Caption: A workflow for SAR-guided lead optimization.

V. Experimental Protocols

To facilitate the exploration of the SAR of this compound class, detailed experimental protocols for the synthesis of a representative analog and a common in vitro assay are provided below.

This protocol describes the demethylation of the methoxymethyl group to yield the corresponding alcohol, a key intermediate for further functionalization.

Materials:

  • 4-Fluoro-3-(methoxymethyl)benzoic acid

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-fluoro-3-(methoxymethyl)benzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of BBr₃ in DCM (1.2 eq) to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of MeOH at 0 °C.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-3-(hydroxymethyl)benzoic acid.

Many benzoic acid derivatives are known to be kinase inhibitors. [6][][8][9]This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase.

Materials:

  • Target kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the target kinase, and the peptide substrate.

  • Add the diluted inhibitor compounds to the wells (final DMSO concentration should be ≤1%). Include a positive control (no inhibitor) and a negative control (no kinase).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

VI. Conclusion

The 4-fluoro-3-(methoxymethyl)benzoic acid scaffold holds significant potential for the development of novel therapeutic agents. While a comprehensive, published SAR study is not yet available, this guide provides a scientifically grounded framework for initiating a medicinal chemistry campaign. By systematically exploring the modifications outlined herein and employing the provided experimental protocols, researchers can efficiently navigate the chemical space around this promising lead compound and unlock its full therapeutic potential.

References

  • Difluoro-dioxolo-benzoimidazol-benzamides as potent inhibitors of CK1δ and ε with nanomolar inhibitory activity on cancer cell proliferation. PubMed. [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. ACS Publications. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PubMed. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC. [Link]

  • Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. MDPI. [Link]

  • Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor. ACS Publications. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

  • Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [Link]

  • Investigation of 2-Fluoro Benzoic Acid Derivatives as Influenza A Viral Sialidase Selective Inhibitors. ResearchGate. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. [Link]

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A. [Link]

Sources

Validation

Orthogonal Impurity Profiling of 4-fluoro-3-(methoxymethyl)benzoic acid: GC-MS vs. LC-MS

In pharmaceutical development, the rigorous characterization of building blocks and intermediates is a regulatory imperative. 4-fluoro-3-(methoxymethyl)benzoic acid (CAS 1333834-34-6) is a highly functionalized halogenat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the rigorous characterization of building blocks and intermediates is a regulatory imperative. 4-fluoro-3-(methoxymethyl)benzoic acid (CAS 1333834-34-6) is a highly functionalized halogenated intermediate. Because impurities originating from starting materials—such as unreacted precursors, des-fluoro analogs, and positional isomers—can propagate through synthetic sequences to form genotoxic or efficacy-reducing byproducts, robust analytical profiling is critical.

According to ICH guidelines, comprehensive impurity profiling requires identifying and quantifying organic impurities to ensure the biological safety of the final drug product[1]. To achieve this, analytical scientists must leverage orthogonal techniques. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the impurity profiling of this specific fluorinated benzoic acid derivative.

Physicochemical Causality: Dictating the Analytical Strategy

The molecular architecture of 4-fluoro-3-(methoxymethyl)benzoic acid dictates its behavior in chromatographic and ionization environments:

  • Carboxylic Acid Group (-COOH): Highly polar and acidic (pKa ~4). This moiety readily deprotonates, making it an excellent candidate for Negative Electrospray Ionization (ESI-) in LC-MS. Conversely, the active hydrogen causes severe peak tailing and thermal degradation in GC inlets, necessitating chemical derivatization.

  • Fluorine Atom: Highly electronegative, further increasing the acidity of the carboxylic group and enhancing ESI- efficiency. However, positional isomers (e.g., ortho- vs. para-fluorobenzoic acids) often possess nearly identical polarities, making them difficult to resolve via standard reversed-phase LC[2].

  • Methoxymethyl Ether: Susceptible to hydrolysis under highly acidic aqueous conditions, requiring careful control of mobile phase pH during LC-MS.

G API 4-fluoro-3-(methoxymethyl)benzoic acid Split Impurity Profiling API->Split LCMS LC-MS (ESI-) Split->LCMS Direct GCMS GC-MS (EI) Split->GCMS Derivatization LC_Imp Polar/Non-volatile Impurities LCMS->LC_Imp GC_Imp Volatile Impurities & Isomers GCMS->GC_Imp

Analytical workflow for orthogonal impurity profiling using LC-MS and GC-MS.

LC-MS Workflow: Direct Analysis of Polar Impurities

LC-MS is the gold standard for analyzing the main compound and its polar, non-volatile impurities (e.g., higher molecular weight degradants or unreacted brominated intermediates). For the direct determination of fluorobenzoic acids, LC-MS in negative ESI mode is highly sensitive, often achieving detection limits in the low µg/L range without the need for complex sample cleanup[3].

Mechanistic Rationale: Using a weak acid (0.1% formic acid) in the mobile phase ensures the carboxylic acid remains protonated during chromatography, preventing peak splitting on the reversed-phase C18 column. Upon entering the ESI source, the droplet desolvation and applied high voltage efficiently strip the proton, yielding a strong [M-H]- signal.

Self-Validating LC-MS Protocol
  • System Suitability (SST): Inject a blank (Methanol:Water) before the sample to verify the absence of column carryover. Inject a known standard of 4-fluorobenzoic acid at the Limit of Quantitation (LOQ) to confirm a Signal-to-Noise (S/N) ratio ≥ 10.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of 4-fluoro-3-(methoxymethyl)benzoic acid. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to 10 µg/mL using the initial mobile phase conditions for impurity screening.

  • Chromatographic Separation: Inject 2 µL onto an Ultra-High Performance Liquid Chromatography (UHPLC) C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Detection: Operate the MS in Negative ESI mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 400 °C. Acquire data in Full Scan mode (m/z 50–500) to detect unknown impurities, utilizing targeted MRM transitions if specific intermediates are known.

GC-MS Workflow: High-Resolution Isomer & Volatile Profiling

While LC-MS excels at polar compounds, distinguishing positional isomers of fluorobenzoic acids can be challenging due to their identical masses and similar reversed-phase retention times[2]. GC-MS provides superior theoretical plates for resolving these isomers and detecting volatile impurities (e.g., residual methanol or halogenated solvents).

Mechanistic Rationale: Because free carboxylic acids hydrogen-bond with silanol groups in the GC inlet and column, they cause severe peak tailing. Derivatization is mandatory. Silylation using BSTFA converts the active acidic proton into a nonpolar trimethylsilyl (TMS) group, drastically lowering the boiling point, increasing thermal stability, and enabling sharp chromatographic peaks[4].

G Analyte 4-fluoro-3-(methoxymethyl) benzoic acid Reaction Heat (60°C, 30 min) Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction Derivative TMS-Ester Derivative Reaction->Derivative

Chemical silylation pathway required for GC-MS analysis of carboxylic acids.

Self-Validating GC-MS Protocol
  • System Suitability (SST): Analyze a derivatization blank (Acetonitrile + BSTFA/TMCS) to ensure no siloxane ghost peaks co-elute with the target impurities. Verify derivatization completeness by monitoring the chromatogram for the strict absence of the underivatized free acid peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of anhydrous acetonitrile. Critical Note: Water must be strictly excluded as it rapidly hydrolyzes the TMS reagent.

  • Derivatization: Transfer 100 µL of the sample solution to a 2 mL glass GC vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Cap the vial securely and heat in a block at 60 °C for 30 minutes to drive the silylation reaction to completion. Allow to cool to room temperature.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Set the initial oven temperature to 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

  • Mass Spectrometry Detection: Operate in Electron Impact (EI) mode at 70 eV. Set the ion source temperature to 230 °C. Scan from m/z 40 to 450 to capture the molecular ion and characteristic fragmentation patterns of the TMS derivatives.

Comparative Performance Data

To guide analytical decision-making, the quantitative and operational metrics of both methodologies are summarized below.

ParameterLC-MS (ESI-)GC-MS (EI)
Primary Target Impurities Main API, Polar Degradants, High MW IntermediatesVolatile Precursors, Residual Solvents, Positional Isomers
Sample Preparation Direct dilution (Aqueous/Organic)Anhydrous extraction + Chemical Derivatization
Derivatization Requirement None requiredMandatory (BSTFA/TMCS)
Ionization Mode Soft (ESI), yields predominantly [M-H]-Hard (EI), yields extensive structural fragmentation
Isomer Resolution Moderate (requires highly optimized gradient)High (excellent theoretical plates for structural isomers)
Sensitivity (LOD) ~1-10 ng/mL~10-50 ng/mL (post-derivatization)
Analysis Time 10 - 15 minutes20 - 25 minutes

Conclusion

For the comprehensive impurity profiling of 4-fluoro-3-(methoxymethyl)benzoic acid, neither technique is universally superior; rather, they are highly complementary. LC-MS should be deployed as the primary workhorse for quantifying the main compound and tracking polar, non-volatile synthetic intermediates due to its minimal sample preparation and high sensitivity in negative ESI mode. Conversely, GC-MS must be utilized as an orthogonal tool to resolve closely related positional isomers (e.g., 2-fluoro vs. 4-fluoro analogs) and to monitor volatile precursors, provided that rigorous silylation protocols are followed to ensure thermal stability.

Sources

Comparative

evaluating steric hindrance of 4-fluoro-3-(methoxymethyl)benzoic acid vs standard benzoic acids

Introduction: Beyond the 2D Structure in Drug Design In the intricate world of drug development and molecular recognition, the two-dimensional representation of a molecule is merely the beginning of the story. The three-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the 2D Structure in Drug Design

In the intricate world of drug development and molecular recognition, the two-dimensional representation of a molecule is merely the beginning of the story. The three-dimensional arrangement of atoms in space—its stereochemistry and conformation—governs how a molecule interacts with its biological target. A critical component of this 3D reality is steric hindrance , the effect of the spatial bulk of atomic groups on the reactivity and binding affinity of a molecule. For researchers in medicinal chemistry, a nuanced understanding of the steric profile of a novel compound is not just academic; it is a cornerstone of rational drug design.

This guide provides an in-depth evaluation of the steric hindrance presented by 4-fluoro-3-(methoxymethyl)benzoic acid , a substituted aromatic scaffold of interest in modern pharmaceutical research. We will objectively compare its steric profile to that of simpler, standard benzoic acids—namely, benzoic acid, 3-methylbenzoic acid, and 3-methoxybenzoic acid. By synthesizing data from established physicochemical principles, quantitative parameters, and validated experimental and computational workflows, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to effectively utilize this compound in their research endeavors.

Theoretical Framework: Quantifying Spatial Demand

To move from a qualitative sense of "bulkiness" to a quantitative evaluation, physical organic chemists have developed several useful parameters. These metrics provide a standardized language to discuss and compare steric effects.

  • Van der Waals Radius: The van der Waals radius of an atom is the radius of an imaginary hard sphere that defines the closest distance another atom can approach.[1] It is a fundamental measure of atomic size. The collective van der Waals radii of a functional group determine its overall volume and, consequently, its steric impact.

  • Taft Steric Parameter (E_s): Developed by Robert Taft, the E_s value is a quantitative measure of the steric effect of a substituent.[2][3] It is empirically derived from the relative rates of the acid-catalyzed hydrolysis of substituted methyl esters compared to a reference standard (methyl acetate).[3] The Taft equation separates polar, resonance, and steric effects to isolate the contribution of steric hindrance.[2] By definition, larger and more branched groups create more steric hindrance and thus have more negative E_s values.[4]

  • Computational Modeling: Modern computational chemistry offers powerful tools to visualize and quantify steric properties. By calculating the geometry-optimized structure of a molecule, we can determine its van der Waals volume and surface area, providing a direct and precise measure of its three-dimensional size.[5][6] These methods allow for the analysis of molecules for which experimental kinetic data may not be available.

Comparative Analysis: Deconstructing the Substituents

The steric profile of 4-fluoro-3-(methoxymethyl)benzoic acid is determined by its substituents. The fluorine atom at the para (4-) position is relatively small and distant from the carboxylic acid group, and thus its direct steric impact on the reactivity of the carboxyl group is minimal. The primary contributor to steric hindrance is the methoxymethyl group (-CH₂OCH₃) at the meta (3-) position.

To build a robust comparison, we will evaluate the steric profiles of the key substituents relative to hydrogen, methyl, and methoxy groups.

Table 1: Fundamental Atomic and Group Properties

Atom/Group Van der Waals Radius (Å) Notes
Hydrogen (H) 1.20 The standard reference of minimal steric bulk.
Fluorine (F) 1.47 Slightly larger than hydrogen but still a compact atom.
Carbon (C) 1.70 The foundational atom of organic substituents.
Oxygen (O) 1.52 Similar in size to carbon, but with influential lone pairs.

| Methyl (-CH₃) | 2.00 | A small, rotating alkyl group. |

Data sourced from multiple references including Bondi (1964) and others.[7]

Table 2: Taft Steric Parameters (E_s) for Standard Substituents

Substituent (R) Taft Steric Parameter (E_s) Interpretation
-H (Hydrogen) +1.24 Reference for minimal steric hindrance.
-CH₃ (Methyl) 0.00 The standard reference point for alkyl groups.
-CH₂CH₃ (Ethyl) -0.07 Slightly more sterically demanding than methyl.
-OCH₃ (Methoxy) -0.55 The lone pairs on oxygen contribute to steric bulk.

| -CH₂OCH₃ (Methoxymethyl) | Not Tabulated | Requires Estimation |

Values are for substituents on aliphatic systems but provide a reliable scale for comparison.[2][3]

Estimating the Steric Profile of the Methoxymethyl Group
  • Size and Atom Count: The -CH₂OCH₃ group contains a methylene linker, an ether oxygen, and a terminal methyl group. It is inherently larger than both a methyl (-CH₃) and a methoxy (-OCH₃) group.

  • Conformational Flexibility: Unlike the simple rotation of a methyl group, the methoxymethyl group has two rotatable single bonds (C-C and C-O). This flexibility allows it to sweep out a larger volume in space, effectively increasing its steric cone.

  • Comparison to Ethyl: The methoxymethyl group (-CH₂OCH₃) is isoelectronic with the isopropyl group (-CH(CH₃)₂) in terms of heavy atoms and has a similar chain length to the ethyl group (-CH₂CH₃). However, the replacement of a methyl with a methoxy moiety introduces lone pairs on the oxygen and different bond lengths/angles. It is reasonable to infer that its steric demand is greater than that of an ethyl group.

cluster_0 Relative Steric Impact on Benzoic Acid Reactivity A Benzoic Acid (Reference - Low Hindrance) B 3-Methylbenzoic Acid (Slightly Increased Hindrance) A->B < C 3-Methoxybenzoic Acid (Moderate Hindrance) B->C < D 4-Fluoro-3-(methoxymethyl)benzoic Acid (Significant Hindrance) C->D <

Caption: Logical progression of increasing steric hindrance.

Experimental and Computational Methodologies

To validate our estimation and provide a robust framework for analysis, we outline two distinct, self-validating protocols. The choice of methodology is critical; we select methods that directly probe the steric environment around the carboxylic acid functional group.

Protocol 1: Experimental Evaluation via Competitive Esterification

This kinetic experiment directly measures how steric hindrance affects the rate of a chemical reaction at the site of interest. By reacting a mixture of two benzoic acids with a limited amount of an alcohol, the ratio of the resulting ester products reveals their relative reaction rates. A sterically hindered acid will react more slowly.

Methodology:

  • Preparation of Reactants:

    • Prepare equimolar (e.g., 0.1 M) stock solutions of 4-fluoro-3-(methoxymethyl)benzoic acid and a reference acid (e.g., benzoic acid) in a dry, inert solvent such as toluene.

    • Prepare a stock solution of the alcohol (e.g., 0.05 M methanol) in the same solvent. The alcohol is the limiting reagent.

    • Prepare a stock solution of an acid catalyst (e.g., 0.01 M p-toluenesulfonic acid).

  • Reaction Setup:

    • In a reaction vessel, combine 1.0 mL of the 4-fluoro-3-(methoxymethyl)benzoic acid solution and 1.0 mL of the benzoic acid solution.

    • Add 1.0 mL of the acid catalyst solution.

    • Initiate the reaction by adding 1.0 mL of the methanol solution. Stir the mixture at a constant temperature (e.g., 60 °C).

  • Time-Course Monitoring:

    • At regular intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a neutralizing agent (e.g., saturated sodium bicarbonate solution) and an internal standard for analytical quantification.

  • Analysis:

    • Analyze the quenched aliquots by a suitable chromatographic method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the concentrations of the two ester products (methyl benzoate and methyl 4-fluoro-3-(methoxymethyl)benzoate) relative to the internal standard.

  • Interpretation:

    • The ratio of the product concentrations at each time point directly reflects the relative reactivity. A lower concentration of methyl 4-fluoro-3-(methoxymethyl)benzoate compared to methyl benzoate indicates a slower reaction rate due to the greater steric hindrance of the 3-methoxymethyl substituent.

cluster_workflow Competitive Esterification Workflow A Prepare Equimolar Acid Solutions (Target + Reference) B Combine Acids & Catalyst A->B C Initiate with Limiting Alcohol B->C D Incubate at Constant Temp. C->D E Aliquot & Quench at Timepoints D->E F Analyze by HPLC/GC-MS E->F G Determine Product Ratio F->G

Caption: Workflow for competitive esterification analysis.

Protocol 2: Computational Workflow for Steric Profile Analysis

Computational modeling provides a powerful, in silico alternative to physical experiments for assessing steric properties. This workflow uses Density Functional Theory (DFT) to calculate optimized molecular geometries and van der Waals volumes.

Methodology:

  • Molecule Building and Initial Optimization:

    • Using molecular modeling software (e.g., Gaussian, Spartan), construct 3D models of 4-fluoro-3-(methoxymethyl)benzoic acid and the reference benzoic acids.

    • Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • High-Level Geometry Optimization:

    • Submit the initial structures for a full geometry optimization using a robust quantum mechanical method. A common and reliable choice is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-311++G(2d,2p). This level of theory accurately models the electronic structure and resulting geometry.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Volume and Surface Area Calculation:

    • Using the optimized coordinates, calculate the van der Waals volume and surface area. The software typically defines this volume based on the van der Waals radii of the constituent atoms.[6]

  • Comparative Analysis:

    • Tabulate the calculated van der Waals volumes for each molecule.

    • A larger van der Waals volume for 4-fluoro-3-(methoxymethyl)benzoic acid compared to the reference molecules provides direct, quantitative evidence of its greater steric bulk.

cluster_workflow Computational Steric Analysis Workflow A Build 3D Molecular Models B Initial Force Field Optimization A->B C DFT High-Level Geometry Optimization (e.g., B3LYP) B->C D Confirm Energy Minimum (Frequency Calculation) C->D E Calculate van der Waals Volume & Surface Area D->E F Tabulate & Compare Results E->F

Caption: Workflow for in silico steric hindrance evaluation.

Summary and Conclusion

The evaluation of a molecule's steric profile is a critical exercise in modern chemical research. While direct experimental parameters for 4-fluoro-3-(methoxymethyl)benzoic acid are not cataloged, a comprehensive analysis based on fundamental principles and validated methodologies provides a clear and reliable assessment.

  • First Principles: The inherent size, atom count, and conformational flexibility of the methoxymethyl group.

  • Comparative Data: Its estimated steric demand relative to established Taft E_s values for smaller substituents.

  • Validated Protocols: The outlined experimental and computational workflows provide clear, actionable methods for researchers to quantify this effect directly.

For professionals in drug discovery, this increased steric bulk has important implications. It can influence a compound's solubility, its ability to fit into a constrained receptor binding pocket, and its metabolic stability. By understanding and quantifying the steric nature of 4-fluoro-3-(methoxymethyl)benzoic acid, researchers are better equipped to design more effective experiments, interpret structure-activity relationships, and ultimately accelerate the development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. BenchChem.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Bowden, K., Chapman, N. B., & Shorter, J. (1964). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic, 3370-3376.
  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Zhao, Y. H., Le, J., & Abraham, M. H. (2003). Fast calculation of van der Waals volume as a sum of atomic and bond contributions and its application to drug compounds. Journal of Organic Chemistry, 68(19), 7368-7373.
  • Hoefnagel, A. J., & Wepster, B. M. (1989). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2, (8), 977-986.
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42.
  • Ponec, R., & Exner, O. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 5(13), 2081-2086.
  • Turovskyi, R. V., et al. (2020). Kinetic research and modeling of benzoic acid esterification process. Voprosy Khimii i Khimicheskoi Tekhnologii, (1), 129-135.
  • Mykhailiuk, P. K. (2021). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry: Revival via CF2OMe-Containing Amines. Organic Letters, 23(7), 2531–2535.
  • ResearchGate. (2015). How to determine the van der Waal volume of a particular group of atoms?. Retrieved from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved from [Link]

  • Karabacak, M., et al. (2014). Effects of donor-acceptor groups on the structural and electronic properties of 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 539-550.
  • Jacobsen, E. N., & Sigman, M. S. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions.
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Vianna, C. A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1625.
  • Wikipedia. (n.d.). Van der Waals radius. Retrieved from [Link]

  • Borch, K., et al. (2021). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. ACS Omega, 6(4), 2769–2779.
  • de Oliveira, A. B., et al. (2021). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society, 32(1), 178-190.
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Asian Journal of Organic Chemistry, 8(6), 844-847.
  • Bowden, K. (1966). The transmission of polar effects: Part III. The kinetics of the acid-catalyzed esterification of 3-substituted acrylic acids and the alkaline hydrolysis of the methyl esters. Canadian Journal of Chemistry, 44(6), 661-671.
  • Sova, M., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2206.
  • SlideShare. (2022). Steric parameters taft's steric factor (es). Retrieved from [Link]

  • Exner, O., & Ponec, R. (2003). Analysis of the ortho effect: Acidity of 2-substituted benzoic acids.
  • Milo, A., et al. (2015).
  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho, meta, and para directors. Retrieved from [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in EAS. Retrieved from [Link]

  • Chapman, N. B., & Shorter, J. (1966). The separation of polar and steric effects. Part VIII. The influence of the solvent on the kinetics of the reactions of benzoic acid and meta- or para-substituted benzoic acid with diazodiphenylmethane. Journal of the Chemical Society B: Physical Organic, 1966, 767-773.
  • Wikipedia. (n.d.). Van der Waals radius. Retrieved from [Link]

  • Mantina, M., et al. (2009). Consistent van der Waals Radii for the Whole Main Group. The Journal of Physical Chemistry A, 113(19), 5806-5812.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(methoxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(methoxymethyl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.